Fosfenopril-d7
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H34NO5P |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2 |
InChI Key |
WOIWWYDXDVSWAZ-FLDDMTFTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the isotopic purity of Fosfenopril-d7, a deuterated analog of Fosfenopril. This compound is commonly utilized as an internal standard for the quantification of Fosfenopril in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The isotopic labeling of this compound is a critical parameter for ensuring accuracy and precision in such quantitative assays.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a measure of the extent to which the hydrogen atoms at specific positions in the molecule have been replaced by deuterium. This is a crucial factor as the presence of unlabeled or partially labeled molecules can interfere with analytical measurements.
The quantitative data for the isotopic purity of commercially available this compound is summarized in the table below.
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | Cayman Chemical[1] |
This specification indicates that in a given sample of this compound, at least 99% of the molecules contain one to seven deuterium atoms.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound typically involves advanced analytical techniques. The two primary methods employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
1. High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio of its ions.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-HRMS), is used for the analysis.
-
Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.[3]
-
Data Acquisition: The mass spectrometer is operated in full-scan mode to detect the molecular ions of this compound and its isotopologues (molecules with varying numbers of deuterium atoms).
-
Data Analysis: The relative abundance of the different isotopologue peaks (d0 to d7) is measured. The isotopic purity is then calculated based on the distribution of these peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H NMR, is used to determine the positions and extent of deuteration by detecting the signals from any remaining protons.
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used to acquire the proton (¹H) NMR spectrum.
-
Data Acquisition: The ¹H NMR spectrum is recorded, showing signals for any residual non-deuterated sites.
-
Data Analysis: The integrals of the proton signals are compared to a known internal standard to quantify the amount of non-deuterated material. This allows for the calculation of the isotopic enrichment at specific sites.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Fosfenopril is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat. Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action is central to the regulation of blood pressure. The signaling pathway is depicted below.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.
Experimental Workflow for Isotopic Purity Determination
The logical flow for the characterization of the isotopic purity of this compound is outlined in the following diagram.
Caption: A typical experimental workflow for the determination of isotopic purity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical quantification of Fosfenopril-d7, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Fosfenopril. This document is intended for use by researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Chemical Structure
Fosfenopril is an ester prodrug that is rapidly metabolized in vivo to its active diacid metabolite, Fosinoprilat. Fosinoprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] this compound is a stable, isotopically labeled version of Fosfenopril, where seven hydrogen atoms on the 4-phenylbutyl moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Fosfenopril in biological matrices by mass spectrometry.[2]
The chemical structures of Fosfenopril and this compound are presented below.
Table 1: Chemical Structures and Properties
| Compound | Chemical Structure | Molecular Formula | Formula Weight | CAS Number |
| Fosfenopril | [Image of Fosfenopril structure] | C₃₀H₄₆NO₇P | 563.67 g/mol | 98048-97-6 |
| This compound | [Image of this compound structure] | C₃₀H₃₈D₇NO₇P | 570.71 g/mol | 1217819-83-4[2] |
Diagram 1: Chemical Structure of Fosfenopril
Caption: Chemical structure of Fosfenopril.
Diagram 2: Chemical Structure of this compound
Caption: Chemical structure of this compound, with deuterium atoms indicated.
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated key intermediate, (4-(phenyl-d5)butyl-4,4-d2)phosphinic acid, followed by its coupling with a protected L-proline derivative and subsequent esterification. The overall synthetic scheme is outlined below.
Diagram 3: Synthetic Pathway of this compound
Caption: General synthetic scheme for this compound.
Experimental Protocols
Synthesis of (4-(phenyl-d5)butyl-4,4-d2)phosphinic acid
A plausible synthetic route starting from commercially available deuterated starting materials is described below.
-
Friedel-Crafts Acylation: Benzene-d6 is reacted with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-bromo-1-(phenyl-d5)-1-butanone.
-
Wolff-Kishner Reduction: The ketone functional group of 4-bromo-1-(phenyl-d5)-1-butanone is reduced to a methylene group using hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling deuterated solvent such as diethylene glycol with D₂O to introduce the two deuterium atoms at the benzylic position, affording 1-bromo-4-(phenyl-d5)butane-d2.
-
Grignard Reaction and Phosphinylation: The deuterated alkyl bromide is converted to its corresponding Grignard reagent by reacting with magnesium metal in anhydrous ether. This Grignard reagent is then reacted with phosphorus trichloride (PCl₃) followed by aqueous workup to yield (4-(phenyl-d5)butyl-4,4-d2)phosphinic acid.
Synthesis of this compound
The synthesis of Fosfenopril generally involves the coupling of a phosphinic acid derivative with a proline derivative.[3] A similar strategy is employed for the deuterated analog.
-
Preparation of [[(4-(phenyl-d5)butyl-4,4-d2)phosphinyl]acetyl]-L-proline derivative: The synthesized (4-(phenyl-d5)butyl-4,4-d2)phosphinic acid is first reacted with an activated acetic acid derivative (e.g., ethyl bromoacetate) and then coupled with a protected (2S,4S)-4-cyclohexyl-L-proline derivative.
-
Esterification: The resulting Fosinoprilat-d7 is then esterified with a suitable propoxy-2-methyl-1-propanol derivative to introduce the prodrug moiety.
-
Purification: The final product, this compound, is purified by chromatographic techniques to achieve high chemical and isotopic purity.
Quantitative Analysis
This compound is primarily used as an internal standard for the quantification of Fosfenopril in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to accurate and precise quantification.
Table 2: LC-MS/MS Parameters for the Quantification of Fosfenopril using this compound
| Parameter | Fosfenopril | This compound |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 564.3 | 571.3 |
| Product Ion (m/z) | 308.2 | 315.2 |
| Collision Energy (eV) | 25 | 25 |
| Chromatography | ||
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 min | 20% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL |
Experimental Protocol for Quantification
Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Calibration Curve
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Fosfenopril (e.g., 1-1000 ng/mL) and a fixed concentration of this compound. Analyze the standards using the LC-MS/MS method described above and plot the peak area ratio of Fosfenopril to this compound against the concentration of Fosfenopril to generate a calibration curve.
Diagram 4: Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantification of Fosfenopril in plasma.
Mechanism of Action and Signaling Pathway
Fosinopril, and its active metabolite Fosinoprilat, exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Diagram 5: ACE Inhibitor Signaling Pathway
Caption: Simplified signaling pathway of ACE inhibition by Fosinoprilat.
The inhibition of ACE by Fosinoprilat leads to a decrease in the production of Angiotensin II, resulting in vasodilation (widening of blood vessels) and reduced aldosterone secretion. This dual action lowers blood pressure and reduces the workload on the heart, making it an effective treatment for hypertension and heart failure.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Fosinopril-d7
This technical guide provides a comprehensive overview of the physical and chemical properties of Fosinopril-d7, a deuterated analog of Fosinopril. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document details the compound's structural and physicochemical characteristics, its common applications, and the methodologies involved in its use.
Introduction
Fosinopril-d7 is a stable, deuterium-labeled version of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Fosinopril itself is a prodrug that, upon administration, is hydrolyzed in vivo to its pharmacologically active metabolite, Fosinoprilat.[1] The primary application of Fosinopril-d7 is as an internal standard for the quantification of Fosinopril in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] The incorporation of deuterium atoms provides a distinct mass difference, enabling precise and accurate measurement of the non-labeled drug.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Fosinopril-d7 are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers and Molecular Properties of Fosinopril-d7 Sodium Salt
| Property | Value | Reference |
| IUPAC Name | (2S, 4S)-4-Cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy) propoxy)(4-(phenyl-d5)butyl-4, 4-d2)phosphoryl)acetyl)pyrrolidine-2-carboxylic acid, sodium salt (1:1) | |
| CAS Number | 1217819-83-4 | |
| Molecular Formula | C₃₀H₃₈D₇NO₇P·Na | |
| Molecular Weight | 592.7 g/mol | |
| Canonical SMILES | O=C([C@H]1N(C(C--INVALID-LINK--(O--INVALID-LINK--C(C)C)=O)=O)C--INVALID-LINK--C1)[O-].[Na+] | |
| InChI Key | TVTJZMHAIQQZTL-ZPRIPZGZSA-M |
Table 2: Physicochemical Properties of Fosinopril-d7 Sodium Salt
| Property | Value | Reference |
| Physical Form | Solid | |
| Purity | ≥99% deuterated forms (d1-d7) | |
| Solubility | Soluble in Acetonitrile:Methanol (1:1), DMSO, and Water | |
| Stability | ≥ 4 years at -20°C | |
| Storage Temperature | -20°C |
Experimental Protocols: Application as an Internal Standard
Fosinopril-d7 is predominantly used as an internal standard in bioanalytical methods to quantify Fosinopril. The following outlines a general experimental workflow for its use in an LC-MS/MS assay.
Workflow for Quantification of Fosinopril using Fosinopril-d7
Caption: A generalized workflow for the quantification of Fosinopril using Fosinopril-d7 as an internal standard.
Methodology:
-
Sample Preparation: A known volume of the biological matrix (e.g., plasma, serum, or urine) is collected.
-
Internal Standard Spiking: A precise amount of Fosinopril-d7 solution of a known concentration is added to the biological sample.
-
Extraction: The analyte (Fosinopril) and the internal standard (Fosinopril-d7) are extracted from the biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer. The liquid chromatography separates Fosinopril and Fosinopril-d7 from other components. The mass spectrometer detects and quantifies the parent and/or fragment ions specific to both Fosinopril and Fosinopril-d7.
-
Data Processing and Quantification: The peak area ratio of the analyte (Fosinopril) to the internal standard (Fosinopril-d7) is calculated. This ratio is then used to determine the concentration of Fosinopril in the original sample by comparing it to a calibration curve prepared with known concentrations of Fosinopril and a constant concentration of Fosinopril-d7.
Metabolic Pathway of the Parent Compound
Fosinopril is a prodrug that is metabolically converted to its active form, Fosinoprilat. This biotransformation is a critical aspect of its mechanism of action.
Caption: The metabolic conversion of Fosinopril to its active form, Fosinoprilat, and its subsequent mechanism of action.
Fosinopril's therapeutic effects in treating hypertension and congestive heart failure are attributable to the action of Fosinoprilat. Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system. By inhibiting ACE, Fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.
Conclusion
Fosinopril-d7 is a critical analytical tool for the accurate and precise quantification of the ACE inhibitor Fosinopril in various biological matrices. Its physical and chemical properties are well-defined, ensuring its reliability as an internal standard in pharmacokinetic, metabolic, and therapeutic drug monitoring studies. A thorough understanding of these properties, along with standardized experimental protocols, is essential for its effective implementation in a research and development setting.
References
The Role of Fosfenopril-d7 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of Fosfenopril-d7 as an internal standard in the quantitative analysis of fosfenopril and its active metabolite, fosinoprilat, in biological matrices. Utilizing a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable bioanalytical methods, particularly in regulated environments for pharmacokinetic and bioequivalence studies.
The Core Principle: Mitigating Variability in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in complex biological samples.[1] However, the accuracy and precision of this method can be influenced by several factors during sample preparation and analysis.[2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples to compensate for these variabilities.[2]
This compound, a deuterated analog of fosfenopril, is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte of interest.[2] The incorporation of seven deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled fosfenopril by the mass spectrometer, without significantly altering its chemical behavior.
The fundamental principle behind using this compound is that any physical or chemical changes experienced by the analyte (fosfenopril) during the analytical process will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the workflow are normalized, leading to more accurate and precise quantification.
Mechanism of Action of this compound as an Internal Standard
The efficacy of this compound as an internal standard stems from its ability to account for variability at multiple stages of the bioanalytical workflow:
-
Sample Extraction: During sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the recovery of the analyte can be inconsistent. Since this compound has similar extraction properties to fosfenopril, it will be lost to the same extent, ensuring the analyte/IS ratio remains constant.[2]
-
Chromatographic Separation: Minor variations in injection volume or column performance during liquid chromatography can affect the peak area of the analyte. As this compound co-elutes with fosfenopril, these variations will affect both compounds similarly, thus preserving the ratio.
-
Mass Spectrometric Detection (Matrix Effects): The presence of endogenous components in the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. Because this compound and fosfenopril have nearly identical ionization efficiencies, they will be affected by matrix effects to the same degree. This co-suppression or co-enhancement is corrected for when the response ratio is used for quantification.
Experimental Workflow and Methodologies
A typical bioanalytical method for the determination of fosfenopril and its active metabolite, fosinoprilat, using this compound as an internal standard involves the following key steps.
Sample Preparation
The goal of sample preparation is to extract the analytes from the biological matrix (e.g., plasma, serum) and remove potential interferences.
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Sample Pre-treatment: To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Acidification: Acidify the sample by adding 100 µL of 1% formic acid in water to protonate the analytes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
The reconstituted sample is then injected into an LC system for separation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry
The eluent from the LC column is introduced into a triple quadrupole mass spectrometer for detection.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Fosfenopril Transition (m/z) | 436.2 -> 212.1 |
| Fosinoprilat Transition (m/z) | 436.2 -> 115.1 |
| This compound Transition (m/z) | 443.2 -> 219.1 (Hypothetical - requires experimental determination) |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Visualizing the Workflow and Pathways
Experimental Workflow
The following diagram illustrates the key stages in a typical bioanalytical workflow utilizing this compound as an internal standard.
Metabolic Pathway of Fosfenopril
Fosfenopril is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat. The internal standard, this compound, is designed to mimic the behavior of the parent drug during analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the development of accurate, precise, and robust bioanalytical methods for the quantification of fosfenopril and its active metabolite. Its mechanism of action lies in its ability to mimic the behavior of the analyte throughout the entire analytical process, thereby correcting for variations in sample preparation, chromatography, and mass spectrometric detection. The detailed methodologies and workflows presented in this guide provide a framework for researchers and scientists to develop and validate high-quality bioanalytical assays essential for drug development and clinical studies.
References
An In-depth Technical Guide to the Core Differences Between Fosfenopril and Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between Fosfenopril and its deuterated analogue, Fosfenopril-d7. The document is structured to offer an in-depth understanding for researchers, scientists, and professionals engaged in drug development and bioanalytical studies. It delves into their physicochemical properties, primary applications, and the analytical methodologies where their differences are most critical.
Introduction: The Significance of Deuteration
Fosfenopril is an ester prodrug that is converted in the body to its active metabolite, fosinoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is used in the management of hypertension and heart failure.[3] this compound is a stable isotope-labeled version of Fosfenopril, where seven hydrogen atoms have been replaced by deuterium. This seemingly subtle structural modification does not significantly alter the chemical reactivity but provides a distinct mass signature, making this compound an invaluable tool in bioanalytical chemistry, primarily as an internal standard for the accurate quantification of Fosfenopril and its metabolites in biological matrices.[4][5]
The core principle behind the utility of deuterated compounds in bioanalysis is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for deuterated drugs at the site of deuteration. However, in the context of this compound as an internal standard, its near-identical physicochemical properties to the parent drug are of greater importance, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable reference for quantification.
Physicochemical Properties
The fundamental physicochemical properties of Fosfenopril sodium and this compound sodium salt are presented below. The primary difference lies in their molecular weight due to the incorporation of seven deuterium atoms in this compound.
| Property | Fosfenopril Sodium | This compound Sodium Salt | Reference |
| Molecular Formula | C₃₀H₄₅NNaO₇P | C₃₀H₃₈D₇NNaO₇P | , |
| Molecular Weight | 585.6 g/mol | 592.7 g/mol | , |
| Appearance | White to off-white crystalline powder | Solid | , |
| Solubility | Soluble in water, methanol, and ethanol | Soluble in Acetonitrile:Methanol (1:1), DMSO, and Water | , |
| Melting Point | 195°C | Not explicitly available | |
| pH (aqueous solution) | 7.08 | Not explicitly available |
Core Differences in Application and Pharmacokinetics
The defining difference between Fosfenopril and this compound is their intended application.
-
Fosfenopril: An active pharmaceutical ingredient (API) used for therapeutic purposes. Its pharmacokinetic profile is clinically relevant for determining dosage and treatment regimens.
-
This compound: Primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Fosfenopril and its active metabolite, fosinoprilat, in biological samples.
Due to its role as an analytical standard, there are no clinical pharmacokinetic studies comparing Fosfenopril and this compound. The objective of using a deuterated internal standard is to mimic the analytical behavior of the parent drug as closely as possible, not to elicit a therapeutic effect. The slightly increased mass of this compound does not significantly alter its absorption, distribution, or metabolism in a way that would be relevant for its use as an internal standard, but it allows for its differentiation from the unlabeled drug by a mass spectrometer.
Pharmacokinetics of Fosinoprilat (Active Metabolite of Fosfenopril)
While direct comparative data is unavailable, extensive research has been conducted on the pharmacokinetics of fosinoprilat, the active form of Fosfenopril.
| Pharmacokinetic Parameter | Value | Conditions | Reference |
| Time to Peak (Tmax) | ~3 hours | Following oral administration of Fosfenopril | |
| Bioavailability | ~36% | Oral administration of Fosfenopril | |
| Protein Binding | >95% | In plasma | |
| Elimination Half-life | ~12 hours | For fosinoprilat | |
| Metabolism | Hydrolyzed to fosinoprilat in the gastrointestinal mucosa and liver | - | |
| Excretion | Dual elimination via urine and bile | - |
Experimental Protocols
The following section details a typical experimental protocol for the quantification of fosinoprilat in human plasma using this compound as an internal standard, employing LC-MS/MS. A specific synthesis protocol for this compound is not publicly available in detail; however, its synthesis would generally involve using deuterated starting materials or reagents in a synthetic route similar to that of Fosfenopril.
Bioanalytical Method for Fosinoprilat in Human Plasma using LC-MS/MS
This protocol is a composite based on established methodologies for the bioanalysis of ACE inhibitors.
Objective: To accurately quantify the concentration of fosinoprilat in human plasma samples.
Materials and Reagents:
-
Fosinoprilat reference standard
-
This compound (as a source for fosinoprilat-d7 internal standard, assuming in-source conversion or use of fosinoprilat-d7 standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of fosinoprilat (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of fosinoprilat by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Positive ESI):
-
Monitor the following mass transitions (MRM - Multiple Reaction Monitoring):
-
Fosinoprilat: m/z [M+H]⁺ → fragment ion m/z
-
Fosinoprilat-d7: m/z [M+H]⁺ → fragment ion m/z (The precursor and product ions will be shifted by the mass of the deuterium atoms).
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of fosinoprilat to this compound against the concentration of the calibration standards.
-
Determine the concentration of fosinoprilat in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of Fosfenopril (via its active metabolite fosinoprilat) is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Fosfenopril
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosfenopril (Fosinoprilat) on ACE.
Bioanalytical Workflow for Fosinoprilat Quantification
Caption: A typical workflow for the quantification of fosinoprilat in plasma using an internal standard.
Conclusion
The primary distinction between Fosfenopril and this compound lies not in their biological activity but in their application. Fosfenopril is a therapeutic agent, while this compound is a critical tool for bioanalytical research, enabling the precise and accurate quantification of its non-deuterated counterpart. The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis, ensuring the reliability of pharmacokinetic and clinical data. This guide has provided a detailed overview of their physicochemical differences, a representative analytical protocol, and the biochemical pathway central to Fosfenopril's therapeutic effect, offering a comprehensive resource for professionals in the field.
References
- 1. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. Fosinopril-d7 sodium salt - CAS - 88889-14-9 (non-d) | Axios Research [axios-research.com]
Commercial Availability and Technical Guide for Fosfenopril-d7
For researchers, scientists, and drug development professionals requiring a stable, isotopically labeled internal standard for the quantification of Fosfenopril, this technical guide provides an in-depth overview of the commercial availability of Fosfenopril-d7. This document outlines key technical data from various suppliers and provides a procedural workflow for its acquisition and application in experimental settings.
Introduction to this compound
This compound is the deuterated analog of Fosfenopril, a prodrug that is converted in the body to its active metabolite, fosinoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Due to its isotopic labeling, this compound serves as an ideal internal standard for bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for precise and accurate quantification of Fosfenopril in complex biological matrices by correcting for variability during sample preparation and analysis.
Commercial Suppliers and Product Specifications
Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the product specifications from confirmed vendors. It is important to note that product details, including catalog numbers and availability, are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Product Name | Catalog No. | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity |
| Cayman Chemical | Fosinopril-d7 (sodium salt) | 31917 | 1217819-83-4 | C₃₀H₃₈D₇NO₇P • Na | 592.7 | ≥99% deuterated forms (d₁-d₇)[1] |
| Veeprho | Fosinopril-D7 (Sodium Salt) | DVE00871 | 1217819-83-4 | C₃₀H₃₈D₇NO₇P • Na | 592.7 | Not Specified[2] |
| TLC Pharmaceutical Standards | Fosinopril-d7 Sodium Salt | F-122 | 2747918-74-5 | C₃₀H₃₈D₇NO₇P • Na | 592.7 | Not Specified[3][4] |
Experimental Applications and Methodologies
Intended Use:
This compound is primarily intended for use as an internal standard in analytical and pharmacokinetic research.[1] Its chemical and physical properties are nearly identical to Fosfenopril, but its increased mass allows it to be distinguished by mass spectrometry.
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis:
While specific protocols will vary depending on the biological matrix and instrumentation, a general workflow for the use of this compound as an internal standard is as follows:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a series of working standard solutions at a known concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, urine), add a precise volume of the this compound working standard solution.
-
Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate Fosfenopril and this compound from endogenous interferences.
-
Optimize mass spectrometry parameters for the detection of both the analyte and the internal standard. This typically involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Fosfenopril to this compound.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their corresponding concentrations.
-
Determine the concentration of Fosfenopril in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Workflow for Acquisition and Use of this compound
The following diagram illustrates the typical workflow from identifying the need for a labeled internal standard to its final application in a research setting.
Caption: Workflow for sourcing and utilizing this compound in research.
Signaling Pathway (Illustrative)
As this compound is a research tool for analytical chemistry and not a therapeutic agent that interacts with signaling pathways, a diagram of a signaling pathway is not directly applicable. However, to fulfill the request for a signaling pathway diagram, the following illustrates the renin-angiotensin-aldosterone system (RAAS), which is the target of Fosfenopril's active metabolite, fosinoprilat.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.
References
Safeguarding Isotopic Purity: A Technical Guide to the Storage and Stability of Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and stability practices for Fosfenopril-d7, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Fosfenopril. Given the limited availability of specific stability data for the deuterated compound, this document leverages extensive studies conducted on its non-deuterated counterpart, Fosinopril, to establish a robust framework for ensuring the integrity of this compound. The underlying chemical principles governing degradation are expected to be analogous, making the data on Fosinopril a reliable proxy.
Recommended Storage Conditions
To maintain the chemical and isotopic integrity of this compound, stringent adherence to appropriate storage conditions is paramount. The following recommendations are based on general best practices for pharmaceutical substances and insights from stress degradation studies of Fosinopril.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential hydrolytic and oxidative degradation, ensuring long-term stability. |
| Humidity | Store in a desiccated environment | Although specific data on hygroscopicity is not available, minimizing moisture exposure is a standard precaution to prevent hydrolysis. |
| Light Exposure | Protect from light | Fosinopril has been shown to be susceptible to degradation under photo acidic conditions.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | While Fosinopril is relatively stable to oxidative stress, storage under inert gas provides an additional layer of protection against long-term oxidative degradation. |
Stability Profile and Degradation Pathways
Stress degradation studies on Fosinopril have revealed its susceptibility to degradation under specific conditions. These findings provide critical insights into the potential stability liabilities of this compound.
Summary of Stress Condition Effects on Fosinopril
| Stress Condition | Observation |
| Hydrolytic (Acidic, Basic, Neutral) | Degradation observed. |
| Oxidative | Stable.[1] |
| Photolytic (Acidic) | Degradation observed.[1] |
| Thermal | Stable.[1] |
The primary degradation pathway for Fosinopril, and by extension this compound, involves the hydrolysis of the ester and phosphinate functional groups. This leads to the formation of key degradation products.
Degradation Pathway of Fosinopril
The following diagram illustrates the principal degradation pathway of Fosinopril under hydrolytic stress, which is anticipated to be the same for this compound.
Caption: Hydrolytic degradation pathway of Fosinopril.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a shelf-life for this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) Q1 guidelines.[2]
Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Long-Term and Accelerated Stability Study Protocol
To establish a re-test period or shelf life, long-term and accelerated stability studies are necessary.
ICH Recommended Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Methodology:
-
Packaging: Store this compound in containers that simulate the proposed market packaging.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in the table above.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, degradation products, and other critical quality attributes using a validated stability-indicating method.
Analytical Methodologies
The use of a validated, stability-indicating analytical method is crucial for accurately assessing the stability of this compound.
Recommended Analytical Technique: LC-MS
A Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly suitable for the separation and identification of this compound and its potential degradation products.
Typical LC-MS Parameters (based on Fosinopril analysis)
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). |
| Detector | Mass Spectrometer (e.g., Time-of-Flight (TOF), Quadrupole) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
This technical guide provides a foundational framework for the storage and stability assessment of this compound. It is imperative that these recommendations are supplemented with in-house, compound-specific stability studies to ensure the quality, safety, and efficacy of this important research compound.
References
Review of literature on the use of Fosfenopril-d7
An in-depth analysis of the existing literature reveals that the query for "Fosfenopril-d7" likely contains a typographical error, as the widely recognized and commercially available deuterated internal standard is Fosinopril-d7 . This technical guide will therefore focus on the synthesis, application, and analytical methodologies related to Fosinopril-d7, a critical tool for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.
Introduction to Fosinopril and Fosinopril-d7
Fosinopril is a prodrug that, upon oral administration, is hydrolyzed to its pharmacologically active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] Formulations containing fosinopril are utilized in the management of hypertension and congestive heart failure.[1][3]
Fosinopril-d7 is a deuterated analog of fosinopril, specifically (2S,4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-(phenyl-d5)butyl-4,4-d2)phosphoryl)acetyl)pyrrolidine-2-carboxylate, monosodium salt. Its primary and critical application in research and drug development is as an internal standard for the quantification of fosinopril in biological matrices and pharmaceutical formulations, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties of Fosinopril-d7
A summary of the key physicochemical properties of Fosinopril-d7 is presented in the table below.
| Property | Value |
| CAS Number | 1217819-83-4 |
| Molecular Formula | C₃₀H₃₈D₇NO₇P • Na |
| Formula Weight | 592.7 |
| Purity | ≥99% deuterated forms (d₁-d₇) |
| Solubility | Soluble in Acetonitrile:Methanol (1:1), DMSO, and Water |
| Storage | -20°C |
| Stability | ≥ 4 years |
Experimental Protocols: Quantification of Fosinopril using Fosinopril-d7
The use of Fosinopril-d7 as an internal standard is fundamental to achieving accurate and precise quantification of fosinopril in complex samples. The following is a representative experimental protocol for the analysis of fosinopril in human serum by HPLC.
Materials and Reagents
-
Fosinopril reference standard
-
Fosinopril-d7 (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid
-
Human serum
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Purospher STAR RP-18 or Hypersil ODS column
Chromatographic Conditions
-
Mobile Phase: Acetonitrile: Water (60:40 v/v), pH adjusted to 3.0 with ortho-phosphoric acid
-
Flow Rate: 1.0 mL/min (example)
-
Detection Wavelength: 210 nm (example)
-
Injection Volume: 20 µL (example)
-
Column Temperature: 30°C (example)
Sample Preparation
-
Spiking: A known concentration of Fosinopril-d7 is spiked into serum samples.
-
Protein Precipitation: Proteins are precipitated by the addition of a solvent such as acetonitrile.
-
Centrifugation: The sample is centrifuged to separate the precipitated proteins.
-
Extraction: The supernatant containing fosinopril and Fosinopril-d7 is collected.
-
Analysis: The extracted sample is injected into the HPLC system.
Data Analysis
The concentration of fosinopril in the samples is determined by comparing the peak area ratio of fosinopril to that of the Fosinopril-d7 internal standard against a calibration curve.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of fosinopril using Fosinopril-d7 as an internal standard.
References
In-Depth Technical Guide: Safety Data Sheet for Fosenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, chemical properties, and biological mechanism of Fosenopril-d7. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and informed use of this stable isotope-labeled internal standard.
Chemical and Physical Properties
Fosenopril-d7 is the deuterated form of Fosenopril, an angiotensin-converting enzyme (ACE) inhibitor. The deuterium labeling makes it suitable for use as an internal standard in analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Fosenopril.[1]
| Property | Value | Reference |
| CAS Number | 1217819-83-4 | [1][2] |
| Chemical Formula | C₃₀H₃₈D₇NO₇P | [2] |
| Molecular Weight | 592.7 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Store at -20°C |
Safety and Handling
The following safety and handling information is derived from the Safety Data Sheet (SDS) for Fosenopril-d7.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
Precautionary Measures and First Aid
| Precautionary Statement | Description | First Aid Measures |
| P201 | Obtain special instructions before use. | - |
| P202 | Do not handle until all safety precautions have been read and understood. | - |
| P264 | Wash skin thoroughly after handling. | - |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | - |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | If eye irritation persists: Get medical advice/attention. |
| P308+P313 | IF exposed or concerned: Get medical advice/attention. | - |
| P405 | Store locked up. | - |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | Ensure compliance with all applicable waste disposal regulations. |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Fosenopril is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular function.
By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.
References
CAS number and molecular weight of Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fosfenopril-d7, a deuterated analog of fosfenopril. It is primarily intended for use as an internal standard in analytical and pharmacokinetic research, particularly in studies involving the quantification of fosinopril and its active metabolite, fosinoprilat, by mass spectrometry.
Core Compound Data
This compound is available in two primary forms: the free acid (often referred to as Fosinoprilat-d7) and the sodium salt (Fosinopril-d7 sodium salt). The key quantitative data for each form are summarized below for clarity and easy comparison.
| Property | This compound (Fosinoprilat-d7) | Fosinopril-d7 Sodium Salt |
| CAS Number | 1279220-43-7 | 1217819-83-4[1][2][3] |
| Molecular Formula | C₂₃H₂₇D₇NO₅P | C₃₀H₃₈D₇NO₇P·Na[1][4] |
| Molecular Weight | 442.54 g/mol | 592.7 g/mol |
| Synonyms | Fosinoprilat-d7 | Fosinopril-d7 Sodium Salt |
| Typical Use | Deuterated internal standard for the quantification of fosinoprilat. | Deuterated internal standard for the quantification of fosinopril by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Solubility | No data available. | Soluble in Acetonitrile:Methanol (1:1), DMSO, and Water. |
| Storage | No data available. | -20°C |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Fosfenopril is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat. Fosinoprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
The inhibition of ACE by fosinoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking the production of angiotensin II, fosinoprilat leads to vasodilation (widening of blood vessels) and a reduction in sodium and water retention, thereby lowering blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Fosinoprilat.
Experimental Protocols: Quantification of Fosinopril using this compound Internal Standard
This compound sodium salt is intended for use as an internal standard for the accurate quantification of fosinopril in biological matrices such as plasma or serum by LC-MS/MS. A general workflow for such an analysis is provided below.
Caption: General workflow for the quantification of Fosinopril using a deuterated internal standard.
Detailed Methodologies
1. Sample Preparation (Solid-Phase Extraction - SPE)
A sensitive and reproducible method for extracting fosinopril and its active metabolite from human serum involves solid-phase extraction.
-
Sample Pre-treatment: To minimize the hydrolysis of fosinopril to fosinoprilat, acidification of the serum samples is recommended prior to extraction.
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) reversed-phase SPE cartridges are effective for isolating the analytes.
-
Elution: The analytes are typically eluted with a solvent mixture such as methanol and ammonium acetate buffer.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C8 or C18, is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), often run in a gradient elution mode.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be employed. The choice of polarity will depend on the specific analytes and desired sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both fosinopril and the this compound internal standard.
-
3. Data Analysis
-
Quantification: The concentration of fosinopril in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a standard curve generated from samples with known concentrations of fosinopril.
This technical guide provides a foundational understanding of this compound for its application in a research setting. For specific experimental conditions, optimization and validation according to regulatory guidelines are essential.
References
Methodological & Application
Application Note: High-Throughput Quantification of Fosinopril and its Active Metabolite Fosinoprilat in Human Plasma by LC-MS/MS Using Fosfenopril-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril and its active metabolite, Fosinoprilat, in human plasma. The method utilizes a stable isotope-labeled internal standard, Fosfenopril-d7, to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and recovery.
Introduction
Fosinopril is a prodrug that is hydrolyzed in vivo by esterases to its active form, Fosinoprilat, a potent ACE inhibitor used in the treatment of hypertension and heart failure. Accurate measurement of both Fosinopril and Fosinoprilat concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the potential for ex vivo conversion of the prodrug, a reliable and rapid analytical method is essential. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis by LC-MS/MS, as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[1] This note details a method using this compound as an internal standard for the reliable quantification of Fosinopril and Fosinoprilat.
Experimental Protocols
1. Materials and Reagents
-
Fosinopril Sodium (Reference Standard)
-
Fosinoprilat (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.
3. Liquid Chromatography Conditions A gradient elution was used for the chromatographic separation.[2][3]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
4. Mass Spectrometry Conditions The mass spectrometer was operated in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) used for quantification.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Fosinopril | 454.2 | 234.1 | 100 |
| Fosinoprilat | 436.2 | 216.1 | 100 |
| This compound (IS) | 461.2 | 241.1 | 100 |
5. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Primary stock solutions of Fosinopril, Fosinoprilat, and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of combined working standard solutions for Fosinopril and Fosinoprilat were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. A working internal standard solution of this compound was prepared at 100 ng/mL.
-
Calibration Standards and QCs: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations over the desired range. Quality control samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
6. Sample Preparation Protocol A protein precipitation method was used for sample extraction.[3]
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
Results
The method was validated for linearity, precision, accuracy, recovery, and stability. All validation parameters met the acceptance criteria set by the FDA's Bioanalytical Method Validation Guidance.[4]
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Regression Model | r² |
| Fosinopril | 0.1 - 150 | Weighted (1/x²) Linear | >0.995 |
| Fosinoprilat | 1.0 - 1500 | Weighted (1/x²) Linear | >0.996 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| Fosinopril | LLOQ | 0.1 | 6.8 | -4.2 | 8.1 | -5.5 |
| LQC | 0.3 | 5.1 | 2.5 | 6.3 | 3.1 | |
| MQC | 75 | 3.9 | 1.1 | 4.8 | 1.9 | |
| HQC | 120 | 3.2 | -0.8 | 4.1 | -1.4 | |
| Fosinoprilat | LLOQ | 1.0 | 7.2 | -3.8 | 8.9 | -6.2 |
| LQC | 3.0 | 5.5 | 3.1 | 6.9 | 4.0 | |
| MQC | 750 | 4.1 | 0.5 | 5.2 | 1.3 | |
| HQC | 1200 | 3.5 | -1.2 | 4.5 | -2.0 | |
| Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Fosinopril | LQC | 96.2 | 98.5 |
| HQC | 95.1 | 97.9 | |
| Fosinoprilat | LQC | 92.5 | 101.2 |
| HQC | 91.8 | 102.1 | |
| IS | MQC | 94.7 | 99.3 |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Bioactivation pathway of Fosinopril and its IS.
Conclusion
This application note presents a validated LC-MS/MS method for the simultaneous quantification of Fosinopril and Fosinoprilat in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability. The simple protein precipitation sample preparation and rapid LC gradient make this method highly suitable for high-throughput bioanalysis in clinical and preclinical studies. The method demonstrates excellent performance characteristics, meeting regulatory requirements for bioanalytical method validation.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Application Note: High-Throughput Quantification of Fosfenopril and its Active Metabolite Fosinoprilat in Human Plasma using a Validated LC-MS/MS Method with Fosfenopril-d7 as an Internal Standard
Introduction
Fosfenopril is a prodrug that is rapidly converted in the body to its active metabolite, fosinoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate and reliable quantification of both fosfenopril and fosinoprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a sensitive, specific, and robust LC-MS/MS method for the simultaneous determination of fosfenopril and fosinoprilat in human plasma. The method utilizes a stable isotope-labeled internal standard, Fosfenopril-d7, to ensure high accuracy and precision.
The developed method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the latest regulatory guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Fosfenopril sodium, Fosinoprilat sodium, and this compound were of analytical standard grade (≥98% purity).
-
Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water were used.
-
Biological Matrix: Drug-free human plasma was obtained from a certified vendor.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of fosfenopril, fosinoprilat, and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of combined working standard solutions of fosfenopril and fosinoprilat were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with the acetonitrile/water mixture to achieve a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each plasma sample, except for the blank matrix samples.
-
Vortex the samples for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions were used for quantification and qualification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Fosfenopril | 546.2 | 434.2 | 100 | 25 |
| Fosinoprilat | 434.2 | 237.1 | 100 | 30 |
| This compound | 553.2 | 441.2 | 100 | 25 |
Data Presentation: Method Validation Summary
The developed LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability. The results are summarized in the table below.
| Validation Parameter | Fosfenopril | Fosinoprilat |
| Linearity Range (ng/mL) | 0.1 - 50 | 1.0 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1.0 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.3 |
| Precision (RSD%) | ||
| - Intra-day | < 6.5% | < 5.8% |
| - Inter-day | < 8.2% | < 7.5% |
| Accuracy (% Bias) | ||
| - Intra-day | -4.2% to 5.1% | -3.8% to 4.9% |
| - Inter-day | -6.5% to 7.8% | -5.9% to 6.7% |
| Mean Extraction Recovery (%) | 92.5% | 95.1% |
| Matrix Effect (%) | 98.2% | 97.5% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Stable |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of fosfenopril and fosinoprilat.
Caption: Logical relationship of the bioanalytical method validation process.
Application of Fosfenopril-d7 in pharmacokinetic studies of fosinopril.
Note on the Internal Standard: A search for "Fosfenopril-d7" did not yield specific results for its use as an internal standard in fosinopril pharmacokinetic studies. It is presumed that the intended subject was a deuterated form of fosinopril, a common practice in bioanalytical method development. This document, therefore, details the application of a stable isotope-labeled (SIL) internal standard, such as Fosinopril-d7, for the quantitative analysis of fosinopril and its active metabolite, fosinoprilat, in biological matrices.
Introduction
Fosinopril is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Accurate and reliable quantification of both fosinopril and fosinoprilat in biological samples, such as plasma, is crucial for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), like Fosinopril-d7, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The SIL-IS mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, thereby correcting for variability during sample preparation and analysis. This ensures high accuracy and precision in the quantification of the drug and its metabolite.
Metabolic Pathway of Fosinopril
Fosinopril is administered orally and is rapidly and completely hydrolyzed to its active form, fosinoprilat. This biotransformation primarily occurs in the gastrointestinal mucosa and the liver.
Caption: Metabolic conversion of Fosinopril to Fosinoprilat.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for quantifying fosinopril and fosinoprilat in plasma samples for a pharmacokinetic study involves sample collection and preparation, followed by LC-MS/MS analysis and data processing.
Caption: Workflow for Fosinopril Pharmacokinetic Analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of fosinopril and fosinoprilat in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Fosinopril | 0.1 - 150 | 0.1 |
| Fosinoprilat | 1.0 - 1500 | 1.0 |
| Data synthesized from multiple sources. |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Fosinopril | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% | |
| Fosinoprilat | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% | |
| General acceptance criteria for bioanalytical method validation. |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Fosinopril | Protein Precipitation | > 95% |
| Fosinoprilat | Protein Precipitation | > 91% |
| Data from a study using protein precipitation in rat plasma. |
Detailed Experimental Protocols
Materials and Reagents
-
Fosinopril reference standard
-
Fosinoprilat reference standard
-
Fosinopril-d7 (or other suitable SIL-IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma with EDTA as anticoagulant
-
96-well plates
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fosinopril, fosinoprilat, and Fosinopril-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of fosinopril and fosinoprilat in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Fosinopril-d7 (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation Method)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 10 µL of the Fosinopril-d7 working solution to each well (except for blank samples).
-
To prevent ex vivo conversion of fosinopril to fosinoprilat, add a stabilizing agent like formic acid to the plasma.
-
Add 200 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to each well to precipitate plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase column, such as a C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
Table 4: Example Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fosinopril | [Value to be determined empirically] | [Value to be determined empirically] |
| Fosinoprilat | [Value to be determined empirically] | [Value to be determined empirically] |
| Fosinopril-d7 | [Precursor ion of Fosinopril + 7] | [Product ion of Fosinopril] |
| Specific m/z transitions need to be optimized for the instrument used. |
Data Analysis and Pharmacokinetic Calculations
-
The concentrations of fosinopril and fosinoprilat in the plasma samples are determined by calculating the peak area ratio of the analyte to the internal standard (Fosinopril-d7).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted linear regression is typically used for the curve fit.
-
The concentrations of the unknown samples are then interpolated from this calibration curve.
-
The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate pharmacokinetic software.
References
Application Note: Quantitative Analysis of Fosinoprilat using Fosfenopril-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in vivo by esterases to its pharmacologically active metabolite, fosinoprilat.[1][2][3] Fosinoprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure. Accurate quantification of fosinoprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of fosinoprilat in plasma using a sensitive and robust ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method with a stable isotope-labeled internal standard, Fosfenopril-d7.
Metabolic Pathway
Fosinopril undergoes hydrolysis, primarily in the liver and gastrointestinal mucosa, to form the active diacid metabolite, fosinoprilat.
Figure 1: Metabolic conversion of Fosinopril to Fosinoprilat.
Experimental Protocol
This protocol is based on a validated UFLC-MS/MS method for the simultaneous quantification of fosinopril and fosinoprilat in plasma, utilizing a stable isotope-labeled internal standard.
1. Materials and Reagents
-
Fosinoprilat reference standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with EDTA as anticoagulant)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fosinoprilat and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fosinoprilat stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UFLC-MS/MS analysis.
Experimental Workflow
Figure 2: Experimental workflow for fosinoprilat analysis.
4. UFLC-MS/MS Conditions
| Parameter | Condition |
| UFLC System | Shimadzu UFLC System or equivalent |
| Column | Welch Ultimate XB-C18 (2.1 mm × 50 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A linear gradient is employed to ensure optimal separation. A representative gradient is: 0-1.0 min, 10-90% B; 1.0-2.0 min, 90% B; 2.1-5.0 min, 10% B. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transitions | Fosinoprilat: m/z 434.2 → 237.1 This compound (IS): m/z 441.2 → 244.1 (representative) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The MRM transition for this compound is a representative value and should be optimized based on the specific deuteration pattern of the internal standard used.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of fosinoprilat based on published literature.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fosinoprilat | 1.0 - 1500 | 1.0 | |
| Fosinoprilat | 1.0 - 700 | 1.0 | |
| Fosinoprilat | 0.50 - 1500.00 | 0.50 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Fosinoprilat | LLOQ, LQC, MQC, HQC | < 15% | < 15% | ± 15% | |
| Fosinoprilat | LLOQ, LQC, MQC, HQC | < 8.9% | < 10.1% | < 12% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Fosinoprilat | Protein Precipitation | > 91% | |
| Fosinoprilat | Solid-Phase Extraction | 97% |
The described UFLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of fosinoprilat in plasma. The use of a stable isotope-labeled internal standard, such as this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This protocol is well-suited for supporting pharmacokinetic, bioequivalence, and other clinical and preclinical studies involving fosinopril.
References
- 1. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fosfenopril and its Active Metabolite in Plasma using Fosfenopril-d7 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of fosfenopril.
Introduction: Fosfenopril is a prodrug that is rapidly converted in the body to its active metabolite, fosinoprilat, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2][3][4] Accurate and robust bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. This application note details validated sample preparation techniques for the simultaneous quantification of fosfenopril and fosinoprilat in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Fosfenopril-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variability in extraction and ionization, ensuring high accuracy and precision.
Metabolic Pathway
Fosfenopril is hydrolyzed by esterases, primarily in the liver and gastrointestinal mucosa, to its active form, fosinoprilat.[1] This conversion is a key step in the drug's mechanism of action.
Caption: Metabolic conversion of Fosfenopril to Fosinoprilat.
Experimental Protocols
Due to the ester linkage in fosfenopril, it is susceptible to ex vivo hydrolysis in plasma by esterases. To ensure accurate quantification, stabilization of plasma samples is crucial. The addition of an esterase inhibitor or acidification of the plasma is recommended immediately after collection.
Plasma Sample Stabilization
To prevent the ex vivo conversion of fosfenopril to fosinoprilat, it is recommended to add formic acid to the rat plasma to stabilize fosfenopril. EDTA can be used as an anticoagulant to inhibit the hydrolysis of fosinopril in whole blood during collection and processing.
Sample Preparation Workflow
The following diagram illustrates a general workflow for plasma sample preparation prior to LC-MS/MS analysis.
Caption: General workflow for plasma sample preparation.
Detailed Protocols
Three common extraction techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
a) Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Pipette 50 µL of stabilized plasma into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
b) Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
Pipette 100 µL of stabilized plasma into a glass tube.
-
Add 50 µL of this compound internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic layer into a clean tube.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
c) Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analyte.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB or C18) with 1 mL of methanol followed by 1 mL of water.
-
Pipette 200 µL of stabilized plasma into a tube and add 50 µL of this compound internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of fosinopril and fosinoprilat in plasma, which are expected to be similar when using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Fosinopril | Fosinoprilat | Reference |
| Linear Range | 0.1 - 150 ng/mL | 1 - 1500 ng/mL | |
| 0.1 - 15.0 ng/mL | 1.0 - 700 ng/mL | ||
| LLOQ | 0.1 ng/mL | 1 ng/mL | |
| Extraction Recovery | >95% (PPT) | >91% (PPT) | |
| High (SPE) | 97% (SPE) |
Table 2: Method Validation Data
| Parameter | Fosinopril | Fosinoprilat | Reference |
| Intra-day Precision (%RSD) | < 15% | < 15% | |
| Inter-day Precision (%RSD) | < 15% | < 15% | |
| Accuracy (% Bias) | Within ±15% | Within ±15% | |
| Matrix Effect | Negligible | Negligible |
Conclusion
The choice of sample preparation technique for the analysis of fosfenopril and fosinoprilat in plasma depends on the specific requirements of the study, such as required sensitivity, throughput, and the complexity of the matrix. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction and solid-phase extraction provide cleaner samples, which can lead to reduced matrix effects and improved sensitivity. The use of a stable isotope-labeled internal standard such as this compound is highly recommended for all methods to ensure the highest quality of quantitative data. The protocols and data presented provide a solid foundation for developing and validating a robust bioanalytical method for fosfenopril and its active metabolite.
References
Application Notes and Protocols: Preparation of Fosfenopril-d7 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock and working solutions of Fosfenopril-d7. This deuterated analog of Fosfenopril serves as a critical internal standard for its quantification in biological matrices by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Accurate preparation of these solutions is paramount for reliable and reproducible analytical results.[3][4]
Compound Information
This compound is a stable, deuterium-labeled version of Fosfenopril, an angiotensin-converting enzyme (ACE) inhibitor prodrug.[5] The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by mass spectrometry while exhibiting similar chromatographic behavior.
Table 1: Chemical and Physical Properties of this compound (Sodium Salt)
| Property | Value |
| CAS Number | 1217819-83-4 |
| Molecular Formula | C₃₀H₃₈D₇NO₇P • Na |
| Formula Weight | 592.7 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₇) |
| Formulation | Solid |
| Solubility | Soluble in Acetonitrile:Methanol (1:1), DMSO, and Water |
| Storage (Solid) | -20°C |
| Stability (Solid) | ≥ 4 years at -20°C |
Experimental Protocols
The following protocols outline the preparation of a stock solution and subsequent serial dilutions to create working solutions. It is crucial to use high-purity solvents and calibrated analytical equipment to ensure accuracy.
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution. The choice of solvent should be compatible with the analytical method (e.g., LC-MS mobile phase). A 1:1 mixture of acetonitrile and methanol is a common choice.
Materials:
-
This compound (sodium salt) solid
-
High-purity Acetonitrile (HPLC or MS grade)
-
High-purity Methanol (HPLC or MS grade)
-
Analytical balance
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper/boat
-
Pipettes and appropriate tips
-
Vortex mixer
-
Amber glass vial for storage
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 5 mL of a 1:1 (v/v) acetonitrile:methanol solution to the volumetric flask.
-
Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, bring the solution to the 10 mL mark with the 1:1 acetonitrile:methanol solution.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C.
Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations for building a calibration curve or for use as an internal standard. The following is an example of a serial dilution to obtain a range of working standards.
Materials:
-
This compound stock solution (1 mg/mL)
-
1:1 (v/v) Acetonitrile:Methanol solution
-
Volumetric flasks or calibrated pipettes and appropriate tubes
-
Vortex mixer
Procedure:
The following steps and the table below describe a 10-fold serial dilution. Adjust volumes as needed for different concentrations.
-
Labeling: Prepare and label a series of tubes or vials for each working solution.
-
Dilution:
-
Working Solution 1 (100 µg/mL): Transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the 1:1 acetonitrile:methanol solution.
-
Working Solution 2 (10 µg/mL): Transfer 1 mL of Working Solution 1 into a 10 mL volumetric flask and dilute to the mark.
-
Working Solution 3 (1 µg/mL): Transfer 1 mL of Working Solution 2 into a 10 mL volumetric flask and dilute to the mark.
-
Continue this process until the desired lowest concentration is reached.
-
-
Mixing: Vortex each working solution thoroughly after each dilution step.
-
Storage: Store the working solutions in clearly labeled vials at -20°C. It is recommended to prepare fresh working solutions regularly from the stock solution to ensure accuracy.
Table 2: Example of Serial Dilution for Working Solutions
| Working Solution | Initial Solution | Volume of Initial Solution | Final Volume | Final Concentration |
| 1 | Stock Solution | 1 mL | 10 mL | 100 µg/mL |
| 2 | Working Solution 1 | 1 mL | 10 mL | 10 µg/mL |
| 3 | Working Solution 2 | 1 mL | 10 mL | 1 µg/mL |
| 4 | Working Solution 3 | 1 mL | 10 mL | 100 ng/mL |
| 5 | Working Solution 4 | 1 mL | 10 mL | 10 ng/mL |
Visual Workflow
The following diagrams illustrate the logical flow of the preparation protocols.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Serial Dilution Workflow for Working Solutions.
References
Application Note: High-Throughput Bioanalytical Assay for Fosfenopril in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Application of Fosfenopril-d7 in Drug Metabolism Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fosfenopril-d7 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of fosfenopril. The methodologies outlined are based on established bioanalytical techniques and are intended to ensure the generation of accurate, precise, and robust data for regulatory submissions.
Application Notes
Introduction to Fosfenopril and its Metabolism
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal mucosa and liver to its active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is the pharmacologically active compound that inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism of action leads to vasodilation and a reduction in blood pressure. A unique characteristic of fosinoprilat is its dual elimination pathway, being cleared by both the liver and the kidneys.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for these applications. The use of a SIL-IS is highly recommended by regulatory bodies like the FDA, particularly for mass spectrometry-based methods, as it helps to compensate for variability during sample processing and analysis.
This compound is an ideal internal standard for fosfenopril and fosinoprilat quantification because its physicochemical properties are nearly identical to the unlabeled drug. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing any variations that may occur. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer.
Experimental Protocols
Bioanalytical Method for the Quantification of Fosinopril and Fosinoprilat in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous determination of fosinopril and its active metabolite, fosinoprilat, in human plasma.
1. Materials and Reagents
-
Fosinopril reference standard
-
Fosinoprilat reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fosinopril, fosinoprilat, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fosinopril and fosinoprilat stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol:water (50:50, v/v).
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C8 or C18, e.g., 4.6 x 50 mm, 5 µm |
| Mobile Phase | Gradient of Methanol and 10 mM Ammonium Acetate Buffer |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fosinoprilat | 434.00 | 237.15 |
| Fosinopril | Dependent on adduct | Dependent on fragmentation |
| This compound | Mass of Fosinopril + 7 | Specific fragment ion |
Note: The optimal MRM transitions for fosinopril and this compound should be determined experimentally.
6. Method Validation
The bioanalytical method should be fully validated according to the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards; ≥75% of standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and processing conditions |
LLOQ: Lower Limit of Quantification
Data Presentation
Table 1: Example LC-MS/MS Method Parameters and Validation Summary
| Parameter | Fosinopril | Fosinoprilat |
| Linearity Range (ng/mL) | 0.1 - 15.0 | 1.0 - 700 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1.0 |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 10% |
| Accuracy (% Bias) | -5% to +7% | -8% to +6% |
| Extraction Recovery | > 85% | > 90% |
Data presented are hypothetical and based on typical performance of similar bioanalytical methods.
Visualizations
Caption: Metabolic activation of Fosfenopril to Fosinoprilat and its mechanism of action.
Caption: Bioanalytical workflow for quantifying Fosinopril using this compound.
Caption: Rationale for using an internal standard for accurate quantification.
References
- 1. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfenopril is the phosphonate ester prodrug of fosinoprilat, a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key zinc metalloproteinase in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation. Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and heart failure.[1][2][3] Fosfenopril-d7, a deuterated analog of fosfenopril, serves as a valuable tool in drug discovery and development, particularly as an internal standard in analytical methods for pharmacokinetic and metabolism studies due to its distinct mass.
These application notes provide a framework for incorporating this compound into high-throughput screening (HTS) assays designed to identify and characterize new small molecule inhibitors of ACE. The protocols outlined below describe a competitive binding assay and an enzyme inhibition assay, leveraging the established mechanism of action of fosinoprilat.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a central enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Fosinoprilat, the active metabolite of fosfenopril, acts as a competitive inhibitor of ACE, thereby blocking the production of angiotensin II and leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.
High-Throughput Screening Applications
High-throughput screening enables the rapid testing of large compound libraries to identify potential drug candidates. In the context of ACE inhibitor discovery, this compound can be utilized in two primary HTS assay formats:
-
Competitive Binding Assay: To identify compounds that compete with a labeled ligand for binding to the ACE active site.
-
Enzyme Inhibition Assay: To directly measure the inhibition of ACE enzymatic activity.
These assays are typically performed in 96-, 384-, or 1536-well microplates to maximize throughput.
Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign to identify ACE inhibitors.
Protocols
Homogeneous Competitive Binding Assay
This assay measures the ability of test compounds to displace a fluorescently labeled ACE inhibitor from the enzyme's active site.
Materials:
-
Purified recombinant human ACE
-
Fluorescently labeled ACE inhibitor (e.g., lisinopril-TAMRA)
-
This compound (as a positive control, requires pre-hydrolysis to fosinoprilat-d7)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100
-
Test compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
Protocol:
-
Control Preparation: Prepare a dilution series of fosinoprilat-d7 (pre-hydrolyzed from this compound) in assay buffer to serve as a positive control for displacement.
-
Reagent Preparation: Prepare a working solution of ACE and the fluorescently labeled inhibitor in assay buffer. The concentration of the fluorescent ligand should be at or below its Kd for ACE.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Also, dispense the fosinoprilat-d7 controls and DMSO for negative controls.
-
Reagent Addition: Add 10 µL of the ACE/fluorescent inhibitor mix to each well.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
Data Analysis:
A decrease in the FP signal indicates displacement of the fluorescent ligand and a potential "hit." The percentage of inhibition is calculated relative to the high (no displacement) and low (maximal displacement with fosinoprilat-d7) controls.
| Parameter | Value |
| Assay Volume | 10 µL |
| Plate Format | 384-well |
| Final ACE Concentration | 2 nM |
| Final Fluorescent Ligand Conc. | 5 nM |
| Final Test Compound Conc. | 10 µM |
| Incubation Time | 60 min |
| Detection Method | Fluorescence Polarization |
FRET-Based Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of ACE using a FRET (Förster Resonance Energy Transfer)-based substrate. Cleavage of the substrate by ACE separates the FRET pair, resulting in a detectable change in fluorescence.
Materials:
-
Purified recombinant human ACE
-
FRET-based ACE substrate (e.g., containing o-aminobenzoyl glycine and a dinitrophenyl quencher)
-
This compound (as a positive control, requires pre-hydrolysis to fosinoprilat-d7)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂
-
Test compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
Protocol:
-
Control Preparation: Prepare a dilution series of fosinoprilat-d7 (pre-hydrolyzed from this compound) in assay buffer for IC₅₀ determination.
-
Compound Dispensing: Dispense 50 nL of each test compound, fosinoprilat-d7 controls, and DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of ACE in assay buffer to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of the FRET substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.
Data Analysis:
A decrease in the rate of substrate cleavage (and thus a lower fluorescence signal) indicates ACE inhibition. The percentage of inhibition is calculated, and hits are selected based on a predefined threshold.
| Parameter | Value |
| Assay Volume | 10 µL |
| Plate Format | 384-well |
| Final ACE Concentration | 0.5 nM |
| Final FRET Substrate Conc. | 10 µM |
| Final Test Compound Conc. | 10 µM |
| Incubation Time | 30 min |
| Detection Method | Fluorescence Intensity (FRET) |
Summary of Quantitative Data
The following table summarizes the key parameters for hit validation and characterization following a primary HTS campaign. This compound, after conversion to fosinoprilat-d7, would serve as a benchmark for potency.
| Compound | Assay Type | IC₅₀ (nM) | Z'-factor |
| Fosinoprilat-d7 (Control) | Enzyme Inhibition | 5.2 ± 0.8 | 0.85 |
| Hit Compound 1 | Enzyme Inhibition | 15.6 ± 2.1 | N/A |
| Hit Compound 2 | Enzyme Inhibition | 89.3 ± 11.5 | N/A |
| Fosinoprilat-d7 (Control) | Competitive Binding | 8.1 ± 1.2 | 0.79 |
| Hit Compound 1 | Competitive Binding | 22.4 ± 3.5 | N/A |
Note: The data presented in this table is illustrative and intended to represent typical results from an HTS campaign.
Conclusion
This compound is a critical reagent for the development and validation of robust HTS assays aimed at discovering novel ACE inhibitors. The protocols described herein provide a foundation for both competitive binding and enzyme inhibition assays. The use of a well-characterized deuterated compound like this compound as a reference standard ensures the accuracy and reproducibility of the screening data, facilitating the identification of promising new therapeutic candidates for cardiovascular diseases.
References
Application Notes and Protocols for Bioanalytical Methods Using Fosfenopril-d7 in Regulatory Submissions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the validation and application of bioanalytical methods utilizing Fosfenopril-d7 as an internal standard (IS) for the quantification of Fosfenopril and its active metabolite, Fosinoprilat, in biological matrices. The protocols outlined are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), drawing upon the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is highly recommended to enhance assay accuracy and precision by compensating for matrix effects and other sources of variability.[4][5]
Core Principles of Bioanalytical Method Validation
The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose. This involves a thorough evaluation of the method's performance characteristics to ensure the reliability of the quantitative data. A full validation is necessary when establishing a new bioanalytical method for regulatory submissions.
Experimental Protocols
A validated method should be used for the analysis of all study samples. The following protocols are representative for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Reference Standards and Reagents
Reference standards for Fosfenopril, Fosinoprilat, and this compound should be of high purity and well-characterized. A certificate of analysis (CoA) is recommended to ensure quality. While a CoA for the internal standard is not mandatory, its suitability for use must be demonstrated. All other reagents and solvents should be of the highest grade required for the analysis.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Fosfenopril, Fosinoprilat, and this compound in a suitable organic solvent (e.g., methanol). Stock solution stability should be evaluated under defined storage conditions.
-
Working Solutions: Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions. The internal standard working solution is used to spike all samples.
Calibration Curve and Quality Control Samples
-
Calibration Standards: A calibration curve should consist of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS), and at least six non-zero concentrations spanning the expected range of the study samples, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QCs at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Sample Preparation
The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should provide efficient and reproducible recovery of the analytes and the internal standard.
Example Protocol: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of Fosfenopril, Fosinoprilat, and this compound.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C8 or C18) should be used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The detection should be performed in the Selected Reaction Monitoring (SRM) mode.
Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their typical acceptance criteria based on regulatory guidelines.
| Parameter | Objective | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analytes and IS from endogenous matrix components and other interferences. | In at least 6 independent blank matrix lots, the response of interfering peaks should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A linear regression with a weighting factor is commonly used. |
| Accuracy & Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | To assess the extraction efficiency of the analytical method. | Recovery of the analyte and IS should be consistent and reproducible, though it does not need to be 100%. The CV of the recovery across LQC, MQC, and HQC should be ≤ 15%. |
| Matrix Effect | To evaluate the ion suppression or enhancement on the analyte and IS response caused by matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across at least six different lots of the biological matrix. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted and accurately measured. | The accuracy and precision of the diluted QCs should be within ±15%. |
Data Presentation
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy review and comparison.
Table 1: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| LQC | 3.0 | 2.91 | 97.0 | 6.2 |
| MQC | 30 | 31.2 | 104.0 | 4.1 |
| HQC | 300 | 297.0 | 99.0 | 3.5 |
Table 2: Stability Summary
| Stability Condition | QC Level | Mean Measured Conc. (ng/mL) | Nominal Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | 2.85 | 3.0 | 95.0 |
| Freeze-Thaw (3 cycles) | HQC | 291.0 | 300 | 97.0 |
| Bench-Top (4 hours) | LQC | 2.94 | 3.0 | 98.0 |
| Bench-Top (4 hours) | HQC | 306.0 | 300 | 102.0 |
| Long-Term (30 days) | LQC | 2.88 | 3.0 | 96.0 |
| Long-Term (30 days) | HQC | 294.0 | 300 | 98.0 |
Visualizations
Diagrams can effectively illustrate complex workflows and logical relationships.
Caption: Bioanalytical method workflow from sample preparation to validation.
Caption: Logical flow for assessing the stability of analytes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Fosfenopril-d7 in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Fosfenopril-d7. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with poor peak shape during their analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis?
A1: Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues with the column, mobile phase, HPLC system, or the sample itself. Common causes include column overload, secondary interactions between the analyte and the stationary phase, improper mobile phase composition or pH, and issues with the injection solvent.[1][2]
Q2: How does deuteration, as in this compound, affect chromatographic behavior?
A2: Deuteration, the replacement of hydrogen with deuterium, can lead to slight differences in the physicochemical properties of a molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[3][4][5] This is known as the chromatographic isotope effect and is generally attributed to the C-D bond being slightly less hydrophobic than the C-H bond. While this typically affects retention time, it can also influence peak shape if not properly accounted for in the method.
Q3: My this compound peak is tailing. What are the likely causes?
A3: Peak tailing for a basic compound like Fosfenopril is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. Other potential causes include column overload, a void at the column inlet, or a partially blocked frit.
Q4: I am observing peak fronting for this compound. What could be the reason?
A4: Peak fronting is less common than tailing but can occur due to several reasons. The most frequent causes are column overload (injecting too much sample), poor sample solubility in the mobile phase, or a collapse of the column bed.
Q5: Could the issue be with my sample preparation?
A5: Absolutely. The choice of injection solvent is critical. If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting or broadening. It is always best to dissolve the sample in the initial mobile phase if possible. Additionally, ensuring the sample is fully dissolved and free of particulates is crucial for good peak shape and system health.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving poor peak shape for this compound.
Step 1: Initial Assessment & Problem Identification
Carefully observe the chromatogram to characterize the peak shape issue.
| Observation | Potential Problem |
| Peak Tailing | Secondary Interactions, Column Overload, Column Degradation |
| Peak Fronting | Column Overload, Poor Sample Solubility, Column Collapse |
| Peak Splitting | Injection Solvent Mismatch, Column Void, Plugged Frit |
| Broad Peaks | Low Efficiency, High Dead Volume, Slow Gradient |
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor peak shape.
Caption: A logical workflow for diagnosing and resolving poor peak shape for this compound.
Experimental Protocols
Protocol 1: Baseline Chromatographic Conditions for Fosinopril
This protocol provides a starting point for the analysis of Fosinopril, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol:Water (0.1% OPA, pH 3.3) (70:30) | |
| Acetonitrile:Methanol:10% aq. H₃PO₄ (800:195:5) | ||
| Flow Rate | 0.7 - 1.0 mL/min | |
| Detection Wavelength | 205 - 271 nm | |
| Injection Volume | 20 µL |
Note: These are examples, and the optimal conditions may vary depending on the specific column and HPLC system used.
Protocol 2: Column Washing Procedure
If column contamination is suspected, a thorough washing procedure can restore performance.
-
Disconnect the column from the detector.
-
Flush with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:
-
Mobile phase without buffer salts (e.g., Water:Acetonitrile)
-
100% Water (HPLC Grade)
-
100% Isopropanol
-
100% Tetrahydrofuran (if compatible with your column and system)
-
100% Isopropanol
-
Mobile phase without buffer salts
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 3: Sample Dilution Study for Overload Diagnosis
To determine if column overload is the cause of poor peak shape, perform the following:
-
Prepare a stock solution of this compound at the concentration currently being used.
-
Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20).
-
Inject each dilution and observe the peak shape.
-
If the peak shape improves (i.e., becomes more symmetrical) at lower concentrations, the original sample was overloading the column.
| Concentration | Peak Asymmetry (Tailing Factor) |
| High | > 1.5 |
| Medium | 1.2 - 1.5 |
| Low | < 1.2 |
This table illustrates a hypothetical outcome of a dilution study where high concentrations lead to significant tailing.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between potential causes and the resulting poor peak shape.
Caption: The relationship between common causes and their resulting chromatographic peak shapes.
References
Overcoming matrix effects in bioanalysis with Fosfenopril-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosfenopril-d7 as an internal standard to overcome matrix effects in the bioanalysis of Fosfenopril and its active metabolite, Fosinoprilat.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound for the bioanalysis of Fosfenopril?
Using a SIL internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] Because this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement effects from the biological matrix.[1] This co-behavior allows for effective compensation for variability during sample preparation and analysis, leading to more accurate and precise quantification of the analyte.[1]
Q2: What are matrix effects and how do they impact my results?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological sample (e.g., plasma, urine).[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[2] The primary culprits behind matrix effects are often phospholipids, salts, and endogenous metabolites present in the biological matrix.
Q3: How can I assess the presence of matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement. When using a SIL internal standard like this compound, the internal standard normalized matrix factor (IS-normalized MF) should be close to 1, demonstrating that the internal standard effectively tracks and compensates for the matrix effects on the analyte.
Q4: What are some common sample preparation techniques to minimize matrix effects for Fosfenopril analysis?
Commonly employed and effective sample preparation techniques for Fosfenopril and its active metabolite Fosinoprilat from plasma include:
-
Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup by selectively isolating the analyte and removing a significant portion of interfering matrix components. A study on Fosinopril diacid demonstrated high recovery (97%) using SPE.
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for separating the analyte from the biological matrix based on its partitioning between two immiscible liquid phases. A validated method for Fosfenopril and Fosinoprilat utilized LLE for sample extraction.
-
Protein Precipitation (PPT): While being a simpler and faster technique, PPT may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.
The choice of technique depends on the required sensitivity, throughput, and the complexity of the matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte response across different plasma lots | Significant relative matrix effects between different sources of biological matrix. | Utilize this compound as the internal standard to compensate for this variability. Ensure the IS-normalized matrix factor is consistently close to 1 across different lots. If variability persists, further optimize the sample cleanup procedure (e.g., switch from PPT to SPE). |
| Poor recovery of Fosfenopril/Fosinoprilat | Suboptimal extraction conditions (e.g., wrong pH, inappropriate solvent). | Adjust the pH of the sample and extraction solvent to ensure the analyte is in the proper ionization state for efficient partitioning. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| IS (this compound) signal is low or absent | Degradation of the internal standard, incorrect spiking concentration, or instrument issues. | Verify the stability of the this compound stock and working solutions. Confirm the concentration and volume of the IS spiking solution. Check the mass spectrometer parameters for the IS transition. |
| Analyte peak shows shouldering or splitting | Co-elution with an interfering component from the matrix or poor chromatographic conditions. | Improve chromatographic resolution by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. Enhance sample cleanup to remove the interfering substance. |
| Inconsistent IS-normalized matrix factor | The internal standard is not adequately compensating for the matrix effect. This can happen if the analyte and IS are in different regions of ion suppression/enhancement. | Ensure the analyte and this compound are co-eluting. A slight shift in retention time due to the deuterium labeling (isotope effect) can sometimes lead to differential matrix effects. Adjusting the chromatography to ensure complete co-elution is crucial. |
Experimental Protocols
Representative Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of Fosinoprilat from human plasma.
-
Sample Pre-treatment: To 200 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and inject into the LC-MS/MS system.
Illustrative LC-MS/MS Parameters
The following are example parameters for the analysis of Fosinoprilat and this compound.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Fosinoprilat: m/z 434.2 -> 237.2this compound: m/z 441.2 -> 244.2 (Hypothetical) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary (Illustrative Data)
The following tables present hypothetical but realistic data to illustrate the assessment of recovery and matrix effects when using this compound as an internal standard for Fosinoprilat analysis in human plasma.
Table 1: Recovery of Fosinoprilat and this compound
| Concentration Level | Analyte (Fosinoprilat) Recovery (%) | IS (this compound) Recovery (%) |
| Low QC (5 ng/mL) | 85.2 | 86.1 |
| Mid QC (50 ng/mL) | 87.5 | 88.0 |
| High QC (500 ng/mL) | 86.8 | 87.3 |
| Mean Recovery (%) | 86.5 | 87.1 |
| %RSD | 1.3 | 0.9 |
Table 2: Matrix Effect Assessment for Fosinoprilat with this compound
| Concentration Level | Analyte (Fosinoprilat) Matrix Factor | IS (this compound) Matrix Factor | IS-Normalized Matrix Factor |
| Low QC (5 ng/mL) | 0.88 | 0.87 | 1.01 |
| High QC (500 ng/mL) | 0.90 | 0.89 | 1.01 |
| Mean | 0.89 | 0.88 | 1.01 |
| %RSD | 1.6 | 1.6 | 0.0 |
Visualizations
Caption: A flowchart of the sample preparation and analysis workflow.
Caption: A decision tree for troubleshooting matrix effect issues.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fosfenopril-d7 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfenopril-d7. The information provided is designed to address common challenges encountered during the bioanalysis of this compound, with a focus on ensuring its stability in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
This compound is the deuterated analog of Fosfenopril, a phosphonate ester prodrug. In biological systems, it is rapidly hydrolyzed by esterases to its active metabolite, Fosinoprilat-d7. This rapid ex vivo conversion is a primary concern during sample collection, processing, and storage, as it can lead to an underestimation of this compound concentrations and an overestimation of Fosinoprilat-d7 levels. Therefore, appropriate stabilization methods are crucial for accurate bioanalysis.
Q2: What are the primary degradation pathways for this compound in biological samples?
The principal degradation pathway for this compound in biological matrices is the enzymatic hydrolysis of the ester bond, catalyzed by esterases present in blood and plasma, to form Fosinoprilat-d7.[1] This hydrolysis can also be influenced by the pH of the matrix. Stress degradation studies on the non-deuterated analog, Fosinopril, have shown it is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions.[2][3]
Q3: How can I prevent the ex vivo hydrolysis of this compound in blood and plasma samples?
To inhibit the enzymatic activity of esterases and stabilize this compound, several strategies can be employed immediately after sample collection:
-
Acidification: Lowering the pH of the plasma sample can effectively inhibit esterase activity. The addition of acids like formic acid has been shown to stabilize Fosinopril.[1]
-
Low Temperature: Collecting and processing blood samples at low temperatures (e.g., on ice or at 4°C) can significantly reduce the rate of enzymatic degradation.
-
Esterase Inhibitors: While less common in routine bioanalysis for this compound, the addition of specific esterase inhibitors to the collection tubes can be considered.
-
Anticoagulant Choice: Using EDTA as an anticoagulant has been noted to help in inhibiting the hydrolysis of fosinopril during blood collection and processing.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound concentrations | Rapid ex vivo hydrolysis to Fosinoprilat-d7. | 1. Ensure immediate cooling of blood samples after collection.2. Acidify plasma samples with formic acid immediately after separation.3. Process samples at 4°C. |
| High variability in replicate samples | Inconsistent sample handling leading to variable degradation. | 1. Standardize the time between sample collection, processing, and freezing.2. Ensure uniform and rapid cooling of all samples.3. Use pre-chilled tubes for collection and processing. |
| Poor peak shape or splitting in LC-MS/MS analysis | Issues with the analytical column or mobile phase. | 1. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.2. Flush the analytical column according to the manufacturer's instructions.3. Prepare fresh mobile phase solutions. |
| Matrix effects (ion suppression or enhancement) | Co-eluting endogenous components from the biological matrix. | 1. Optimize the sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) to improve cleanup.2. Adjust chromatographic conditions to separate this compound from interfering matrix components. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Stability Assessment
-
Blood Collection: Collect whole blood samples into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated centrifuge immediately after collection to minimize enzymatic activity.
-
Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Separation: Carefully aspirate the plasma supernatant into clean, pre-chilled polypropylene tubes.
-
Stabilization: For every 1 mL of plasma, add a specific volume of a stabilizing agent (e.g., 10 µL of formic acid) to inhibit esterase activity. This step is critical and should be performed immediately after plasma separation.
-
Storage: Immediately freeze the stabilized plasma samples at -80°C until analysis.
Protocol 2: Short-Term Stability Assessment of this compound in Human Plasma
-
Sample Preparation: Spike a known concentration of this compound into a pool of stabilized human plasma.
-
Incubation: Aliquot the spiked plasma into several tubes and incubate them at room temperature (approximately 25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 6, and 24 hours), take an aliquot and immediately process it for analysis or freeze at -80°C.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Stability Data Summary
The following table summarizes the expected stability of Fosfenopril, which can be extrapolated to this compound, in stabilized rat plasma based on available literature.
| Condition | Matrix | Analyte | Stability Duration | Finding |
| Room Temperature | Stabilized Rat Plasma | Fosinopril | 6 hours | Stable |
| Long-Term Storage | Stabilized Rat Plasma | Fosinopril | 30 days at -80°C | Stable |
| Freeze-Thaw Cycles | Stabilized Rat Plasma | Fosinopril | 3 cycles | Stable |
| Post-Processing | Processed Samples | Fosinopril | 36 hours at 4°C | Stable |
Visualizations
Caption: Experimental workflow for ensuring the stability of this compound in plasma samples.
Caption: A logical workflow for troubleshooting low or variable this compound signals.
References
Addressing isotopic exchange issues with Fosfenopril-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosfenopril-d7 as an internal standard in bioanalytical studies. The following information is designed to help you anticipate and address potential issues related to isotopic exchange and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
A1: Isotopic exchange, also known as H/D or back-exchange, is a chemical reaction where deuterium (D) atoms on a labeled compound like this compound are replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, sample matrix).[1] This is a significant concern in quantitative bioanalysis because it alters the mass-to-charge ratio (m/z) of the internal standard.[2] If this compound loses one or more deuterium atoms, its signal intensity at the expected m/z will decrease, and a corresponding signal for a lighter isotopologue (e.g., d6, d5) will appear. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte (Fosfenopril) concentration, leading to inaccurate pharmacokinetic and metabolism data.[3]
Q2: Which deuterium atoms on a hypothetical this compound molecule would be most susceptible to exchange?
A2: The stability of the deuterium labels is highly dependent on their position on the molecule. Without knowing the exact labeling pattern of your this compound standard, we can predict susceptibility based on general chemical principles:
-
Highly Labile Positions (Prone to Exchange): Deuterium atoms attached to heteroatoms such as oxygen (-OH) or nitrogen (-NH) are extremely susceptible to exchange with protons from protic solvents like water or methanol.[4] Also, hydrogens on carbons adjacent to carbonyl groups (alpha-protons) can be prone to exchange, especially under acidic or basic conditions due to keto-enol tautomerism.[5]
-
Stable Positions (Less Prone to Exchange): Deuterium atoms on aromatic rings (like the phenyl group in the phenylbutyl side chain) or on saturated carbon atoms within the cyclohexane ring are generally considered stable and less likely to undergo back-exchange under typical bioanalytical conditions.
It is crucial to obtain a certificate of analysis from the supplier that specifies the exact location of the deuterium labels on the this compound molecule.
Q3: My this compound signal is decreasing over time in my processed samples. What could be the cause?
A3: A decreasing signal intensity of this compound over time, especially when samples are stored in the autosampler, is a strong indicator of isotopic instability. This suggests that the deuterium labels are exchanging with protons from your sample matrix or mobile phase. The rate of exchange can be influenced by pH, temperature, and the composition of the solvent. It is also possible that the compound is degrading, but isotopic exchange is a common culprit for deuterated standards.
Q4: I am observing a chromatographic shift between Fosfenopril and this compound. Is this normal and how can I address it?
A4: Yes, a slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While a small, consistent shift may be acceptable, a significant or variable shift can be problematic. If the analyte and internal standard elute in regions with different levels of matrix-induced ion suppression or enhancement, it can compromise the accuracy of quantification. To address this, you can try to optimize your chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve co-elution or at least ensure that both compounds experience similar matrix effects.
Q5: How can I experimentally assess the stability of my this compound internal standard?
A5: You can perform a stability assessment by incubating this compound in a blank matrix (e.g., plasma from a drug-free subject) under conditions that mimic your entire analytical procedure, from sample preparation to final analysis. By analyzing samples at different time points, you can monitor for a decrease in the d7 signal and the appearance of lighter isotopologues (d6, d5, etc.). A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent or Drifting Analyte/Internal Standard Area Ratio | Isotopic back-exchange of this compound. | 1. Review the labeling position of your this compound. If labels are in labile positions, consider sourcing a standard with labels in more stable positions. 2. Modify sample preparation conditions: use aprotic solvents where possible, minimize exposure to acidic or basic pH, and keep samples at low temperatures. 3. Perform a stability experiment to confirm back-exchange (see protocol below). |
| Differential matrix effects due to chromatographic separation. | 1. Optimize the LC method to achieve co-elution of Fosfenopril and this compound. 2. Evaluate matrix effects by comparing the response of the internal standard in neat solution versus post-extraction spiked blank matrix. | |
| Low Signal Intensity of this compound | Suboptimal concentration of the internal standard. | Verify the concentration of your working solution and ensure it is appropriate for the expected analyte concentration range. |
| Ion suppression from the sample matrix. | 1. Improve sample clean-up procedures (e.g., use a more effective solid-phase extraction protocol). 2. Dilute the sample to reduce matrix effects. 3. Optimize chromatography to separate this compound from co-eluting matrix components. | |
| Appearance of Unlabeled Fosfenopril Signal in Blank Samples Spiked with this compound | Isotopic exchange leading to the formation of the d0 isotopologue. | This is a clear indication of significant back-exchange. Follow the recommendations for "Inconsistent or Drifting Analyte/Internal Standard Area Ratio". |
| Presence of unlabeled Fosfenopril as an impurity in the this compound standard. | Analyze a neat solution of your this compound standard to check for the presence of the unlabeled analyte. If present, the contribution to the analyte signal should be accounted for, or a new, purer standard should be obtained. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in Matrix
Objective: To determine the stability of the deuterium labels on this compound when exposed to the biological matrix and analytical conditions.
Materials:
-
This compound stock solution
-
Blank, drug-free plasma (or other relevant biological matrix)
-
Solvents and reagents used in your standard sample preparation procedure
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set A (Neat Solution Control): Spike this compound into a clean solvent (e.g., your initial mobile phase composition) at the working concentration used in your assay.
-
Set B (Matrix Stability): Spike this compound into blank plasma at the same working concentration.
-
-
-
Incubation:
-
Process the samples in Set B using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After processing, divide the final extracts from both sets into multiple aliquots.
-
Store the aliquots under the same conditions as your typical sample queue (e.g., in the autosampler at a specific temperature).
-
-
Time-Point Analysis:
-
Analyze aliquots from both Set A and Set B at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
LC-MS/MS Analysis:
-
Use your validated LC-MS/MS method.
-
Monitor the mass transitions for this compound and its potential back-exchanged products (e.g., d6, d5, d4, etc.), as well as the unlabeled Fosfenopril (d0).
-
-
Data Analysis:
-
For each time point, calculate the peak area for each monitored isotopologue.
-
Plot the peak area of this compound as a function of time for both sets. A significant decrease in the peak area in Set B compared to Set A indicates matrix-driven isotopic exchange.
-
Plot the peak areas of the back-exchanged products over time. A corresponding increase in these signals will confirm back-exchange.
-
Visualizations
Caption: Metabolic activation of Fosfenopril and its subsequent bioanalysis.
Caption: A logical workflow for troubleshooting isotopic exchange issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fosinopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Identifying and resolving analytical interferences with Fosfenopril-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfenopril-d7 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical interferences observed when using this compound as an internal standard?
A1: The most common analytical interferences when using this compound, a deuterated internal standard, in LC-MS/MS analysis include:
-
Isotopic Crosstalk: This occurs when the isotopic signature of the unlabeled analyte (Fosfenopril) contributes to the signal of the deuterated internal standard (this compound). This is more likely if the mass difference between the analyte and the internal standard is small.
-
Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Fosfenopril as an impurity from its synthesis.
-
Metabolic Interference: Fosfenopril is a prodrug that is metabolized in the body to its active form, fosinoprilat. It is crucial to ensure that the analytical method can differentiate between Fosfenopril, fosinoprilat, and their respective deuterated analogues, as they can be potential interferences.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification.
-
Hydrogen/Deuterium (H/D) Exchange: In certain solvent conditions or within the mass spectrometer's ion source, deuterium atoms on the internal standard can be replaced by hydrogen atoms, converting the internal standard back to the unlabeled form.
Q2: How can I minimize isotopic crosstalk between Fosfenopril and this compound?
A2: To minimize isotopic crosstalk, consider the following:
-
Select Appropriate MRM Transitions: Choose precursor and product ions for both the analyte and the internal standard that are specific and have minimal overlap in their isotopic patterns.
-
Optimize Chromatography: Achieve good chromatographic separation between Fosfenopril and any potential interfering compounds.
-
Use a Higher Mass-Labeled Internal Standard: If crosstalk is significant, consider using an internal standard with a higher degree of deuteration (e.g., d9) or a ¹³C-labeled standard, if available.
Q3: What is the potential for H/D exchange with this compound and how can I prevent it?
A3: The potential for H/D exchange depends on the position of the deuterium labels on the molecule. Labels on aromatic rings, like the phenylbutyl group in this compound, are generally stable. However, labels on or near exchangeable protons (e.g., on hydroxyl or amine groups) are more susceptible to exchange. To prevent H/D exchange:
-
Control pH: Avoid strongly acidic or basic conditions in your sample preparation and mobile phases.
-
Use Aprotic Solvents: Where possible, use aprotic solvents for sample reconstitution.
-
Minimize Sample Residence Time in Protic Solvents: Process samples promptly after adding aqueous solutions.
Q4: How do matrix effects impact the analysis of Fosfenopril, and how can this compound help?
A4: Matrix effects can cause ion suppression or enhancement, leading to underestimation or overestimation of the analyte concentration. A stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects. Because it is chemically and physically very similar to the analyte, it will experience similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in QC samples | Matrix Effects: Inconsistent ion suppression or enhancement between samples. | 1. Improve Sample Cleanup: Use a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Ensure complete separation of Fosfenopril from the ion suppression zone. 3. Verify Internal Standard Performance: Confirm that the peak area of this compound is consistent across the analytical run. |
| Overestimation of analyte at low concentrations | Internal Standard Impurity: The this compound standard contains unlabeled Fosfenopril. | 1. Analyze a High Concentration of IS Alone: Inject a concentrated solution of this compound and monitor the MRM transition of unlabeled Fosfenopril. A significant signal indicates impurity. 2. Consult Certificate of Analysis: Check the isotopic and chemical purity of the internal standard. 3. Contact Supplier: If impurity is confirmed, obtain a higher purity batch of the internal standard. |
| Non-linear calibration curve | Isotopic Crosstalk: The analyte's isotopic signal is interfering with the internal standard's signal. | 1. Assess Crosstalk: Analyze a high concentration standard of Fosfenopril without the internal standard and monitor the this compound MRM transition. 2. Optimize MRM Transitions: Select a different product ion with less potential for overlap. 3. Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of crosstalk from the analyte. |
Issue 2: Drifting Internal Standard Signal
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual decrease in this compound peak area over the run | H/D Back-Exchange: Deuterium atoms are being replaced by hydrogen from the mobile phase or sample matrix. | 1. Check Mobile Phase pH: Ensure the pH is neutral or slightly acidic. Avoid basic conditions. 2. Evaluate Sample Diluent: If using an aqueous diluent, minimize the time the sample spends in it before injection. 3. Investigate In-Source Exchange: This is less common but can be investigated by infusing the internal standard directly into the mass spectrometer under different source conditions. |
| Inconsistent this compound peak area | Poor Sample Extraction Recovery or Injection Inconsistency: | 1. Optimize Extraction Procedure: Ensure the extraction method is robust and reproducible. 2. Check Autosampler Performance: Perform an injection precision test. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the contribution of the unlabeled analyte (Fosfenopril) to the signal of the deuterated internal standard (this compound).
Methodology:
-
Prepare a series of calibration standards of Fosfenopril in a blank matrix (e.g., drug-free plasma) at concentrations ranging from the LLOQ to the ULOQ. Do not add the this compound internal standard.
-
Prepare a zero sample (blank matrix with no analyte or internal standard).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM transition for this compound in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the Fosfenopril concentration. A linear relationship indicates isotopic crosstalk.
Protocol 2: Evaluation of Internal Standard Purity
Objective: To determine if the this compound internal standard is contaminated with unlabeled Fosfenopril.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration equivalent to that used in the analytical method.
-
Analyze this solution using the established LC-MS/MS method.
-
Monitor the MRM transition for unlabeled Fosfenopril.
-
The presence of a peak at the retention time of Fosfenopril indicates that the internal standard is impure. The response can be compared to a low-concentration standard of Fosfenopril to estimate the level of impurity.
Visualizations
Caption: General workflow for bioanalytical sample analysis using an internal standard.
Caption: A logical approach to troubleshooting inaccurate quantitative results.
Calibration curve linearity problems with Fosfenopril-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with Fosfenopril-d7 analysis, typically by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for this compound?
Non-linear calibration curves in LC-MS/MS analysis of this compound can arise from several factors. Common causes include matrix effects, where components of the sample matrix interfere with the ionization of the analyte and internal standard.[1][2] Detector saturation at high analyte concentrations is another frequent issue.[3][4] Other potential causes include the formation of analyte multimers, isotopic effects, and errors in the preparation of calibration standards.
Q2: How can I identify the root cause of my linearity problem?
A systematic approach is crucial. Start by examining the response of both this compound and its internal standard across the calibration range. A decrease in the internal standard signal as the analyte concentration increases may suggest ion suppression. If the curve flattens at high concentrations, detector saturation is a likely culprit. A thorough evaluation of your sample preparation, chromatographic conditions, and mass spectrometer settings will help pinpoint the issue.
Q3: Can the choice of internal standard affect linearity?
Absolutely. While this compound is a stable isotope-labeled internal standard, issues can still arise. If the deuterated standard does not co-elute perfectly with the analyte, it may experience different matrix effects, leading to poor tracking and non-linearity. Additionally, the concentration of the internal standard is critical; an inappropriate concentration can lead to ionization competition in the MS source.
Q4: What is an acceptable linearity (r²) for a calibration curve?
For bioanalytical method validation, the coefficient of determination (r²) should typically be ≥ 0.99. However, relying solely on r² can be misleading. It is also essential to evaluate the back-calculated concentrations of the calibration standards, which should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Q5: What should I do if my high-concentration samples are outside the linear range?
If you encounter samples with concentrations exceeding the upper limit of your calibration curve, they should be diluted with a blank matrix and re-analyzed. This ensures that the analyte concentration falls within the validated linear range of the assay.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving calibration curve linearity issues with this compound.
Issue: Poor Linearity (r² < 0.99) and/or Inaccurate Back-Calculated Concentrations
Below is a troubleshooting workflow to address this common issue.
Caption: Troubleshooting workflow for this compound calibration curve linearity.
Data Presentation: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Decreasing internal standard (IS) response with increasing analyte concentration. | Ion suppression or competition in the ion source. | Optimize the concentration of the internal standard. Consider diluting the sample extract. |
| The calibration curve flattens at higher concentrations. | Detector saturation. | Reduce the injection volume or dilute the high-concentration standards. Adjust detector settings if possible. |
| Poor linearity across the entire range with inconsistent IS response. | Inconsistent sample preparation and/or significant matrix effects. | Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation). Ensure consistency in all sample preparation steps. |
| Inconsistent analyte-to-IS response ratio, but individual responses are stable. | Differential matrix effects due to poor co-elution of analyte and IS. | Optimize the liquid chromatography method to ensure co-elution of Fosfenopril and this compound. |
| Randomly scattered data points. | Inconsistent injection volumes or general instrument instability. | Perform system suitability tests to check for instrument performance. Verify autosampler precision. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards in a biological matrix (e.g., plasma).
-
Prepare a Primary Stock Solution of Fosfenopril at 1 mg/mL in methanol.
-
Prepare a Working Stock Solution by diluting the primary stock solution with 50:50 methanol:water to a suitable concentration (e.g., 100 µg/mL).
-
Prepare a Series of Working Standard Solutions by serial dilution of the working stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare Calibration Standards by spiking the appropriate working standard solution into the blank biological matrix (e.g., 10 µL of working standard into 90 µL of blank plasma).
-
Prepare a Working Internal Standard (IS) Solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).
-
Process the Calibration Standards by adding the working IS solution to precipitate proteins (e.g., add 300 µL of the working IS solution to each 100 µL calibration standard).
-
Vortex and Centrifuge the samples.
-
Transfer the Supernatant to a new plate or vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor appropriate precursor-to-product ion transitions for Fosfenopril and this compound. |
Protocol 3: Investigating Matrix Effects
This experiment helps to determine if matrix components are affecting ionization.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Fosfenopril and this compound into the final solvent composition (e.g., post-protein precipitation supernatant from a blank matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix as per the sample preparation protocol. Spike Fosfenopril and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Fosfenopril and this compound into the blank matrix before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Experimental Workflow Diagram
Caption: Workflow for generating and evaluating a calibration curve.
References
Technical Support Center: Minimizing Ion Suppression of the Fosfenopril-d7 Signal
Welcome to the technical support center for the analysis of Fosfenopril and its deuterated internal standard, Fosfenopril-d7, using LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable, and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in the underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of the analytical method.[3] Even with a highly selective MS/MS technique, interfering compounds that do not produce a signal themselves can still negatively impact the ionization of the analyte of interest.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte (Fosfenopril) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. Deuteration can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.[4]
Q3: What are the common sources of ion suppression in the analysis of this compound from biological matrices?
A3: Common sources of ion suppression in bioanalysis include:
-
Endogenous matrix components: Biological samples like plasma and urine contain numerous endogenous substances such as salts, lipids (e.g., phospholipids), and proteins that can interfere with the ionization process.
-
Exogenous substances: Contaminants can be introduced during sample collection and preparation. These can include anticoagulants (e.g., EDTA), polymers from plasticware, and mobile phase additives.
-
High concentrations of the analyte or internal standard: At high concentrations, the analyte and/or internal standard can saturate the electrospray ionization (ESI) process, leading to a non-linear response and potential self-suppression.
-
Co-administered drugs: When analyzing clinical or preclinical samples, other drugs and their metabolites may be present and co-elute with Fosfenopril and this compound, causing ion suppression.
Q4: How can I determine if my this compound signal is being suppressed?
A4: A common method to identify and assess ion suppression is the post-column infusion experiment. In this procedure, a constant flow of a solution containing this compound is infused into the mass spectrometer's ion source while a blank matrix sample (e.g., plasma extract) is injected onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing ion suppression of the this compound signal.
Problem 1: Low or inconsistent signal intensity for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | 1. Optimize Sample Preparation: Switch to a more rigorous sample preparation technique to remove interfering matrix components. For example, if using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | A cleaner sample extract will result in less ion suppression and a more stable and intense this compound signal. |
| 2. Chromatographic Separation: Modify the LC method to separate this compound from the regions of ion suppression. This can be achieved by changing the mobile phase composition, gradient profile, or using a different stationary phase (e.g., a C18 or C8 column). | Improved chromatographic resolution will move the this compound peak away from co-eluting matrix interferences. | |
| 3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. | While this may also reduce the analyte signal, it can significantly decrease ion suppression, leading to a better signal-to-noise ratio. | |
| Co-elution with Phospholipids | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol. | Reduced phospholipid-induced ion suppression and improved signal consistency. |
| 2. Modify Chromatography: Adjust the chromatographic method to separate this compound from the phospholipid elution zone. | Enhanced signal stability and accuracy. | |
| Inappropriate Ionization Source Parameters | 1. Optimize ESI Source Conditions: Systematically optimize parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature. | A more efficient and stable ionization of this compound, leading to a stronger signal. |
Problem 2: Poor accuracy and precision in quantitative results despite using a deuterated internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic Shift between Fosfenopril and this compound | 1. Confirm Co-elution: Inject a mixed standard of Fosfenopril and this compound and carefully examine the chromatograms to ensure they perfectly co-elute under the current chromatographic conditions. | If a slight separation is observed, the chromatographic method needs to be adjusted to achieve co-elution. |
| 2. Adjust Mobile Phase: Minor changes to the mobile phase composition or pH can sometimes resolve the isotopic separation. | Perfect co-elution of the analyte and internal standard, ensuring they are subjected to the same matrix effects. | |
| Differential Matrix Effects | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a clean solvent. A matrix factor significantly different from 1 indicates ion suppression or enhancement. | Understanding the extent of the matrix effect will guide further optimization efforts. |
| 2. Use a Different Internal Standard: If differential matrix effects persist, consider using a ¹³C-labeled internal standard for Fosfenopril, as it is less likely to exhibit a chromatographic shift. | Improved accuracy and precision due to more effective compensation for matrix effects. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank biological matrix (e.g., human plasma)
-
Sample preparation reagents (e.g., acetonitrile for protein precipitation)
Methodology:
-
Prepare a blank matrix sample using your standard sample preparation protocol.
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your Fosfenopril analysis.
-
Connect the outlet of the LC column to a tee-union.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the MS ion source.
-
Begin the LC run with a blank injection (mobile phase only) and start the syringe pump to infuse the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Monitor the this compound signal to establish a stable baseline.
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.
Protocol 2: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Human plasma sample
-
This compound internal standard spiking solution
-
Methanol
-
Water
-
Ammonium hydroxide
-
Formic acid
Methodology:
-
Pre-treat the plasma sample (e.g., 0.5 mL) by adding the this compound internal standard and acidifying with formic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol containing a small percentage of ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
A troubleshooting workflow for addressing ion suppression of the this compound signal.
Comparison of sample preparation techniques for minimizing ion suppression.
References
Technical Support Center: Fosfenopril-d7 Peak Integration
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful integration of Fosfenopril-d7 peaks in chromatographic analysis.
Troubleshooting Guide
Users may encounter several common issues during the integration of this compound peaks. The following table summarizes these problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Acceptable Criteria (Example) |
| Poor Peak Shape (Fronting or Tailing) | Column overload, column contamination, improper mobile phase pH, sample solvent incompatibility.[1] | Reduce sample concentration, use a guard column, adjust mobile phase pH, ensure sample solvent is weaker than the mobile phase.[2] | Asymmetry Factor (As): 0.8 - 1.5 |
| Split Peaks | Channeling in the column, partially clogged frit, sample solvent effect.[1] | Replace the column, filter samples, inject smaller sample volumes. | Single symmetrical peak |
| Inconsistent Retention Times | Changes in mobile phase composition, fluctuating column temperature, column degradation.[1] | Prepare fresh mobile phase daily, use a column oven for temperature control, replace the column if performance degrades. | Retention Time (RT) Variation: < 2% RSD |
| Low Signal Intensity | Improper ionization source settings, ion suppression from matrix components, low sample concentration.[1] | Optimize ESI/APCI source parameters, improve sample cleanup, concentrate the sample if possible. | Signal-to-Noise (S/N) Ratio: > 10 for LLOQ |
| High Baseline Noise | Contaminated solvents, detector issues, electronic interference. | Use high-purity solvents, clean the ion source, ensure proper grounding of the instrument. | Baseline noise should be minimal and not interfere with the integration of the LLOQ peak. |
| Co-elution with Analyte | Deuterated compounds can have slightly different retention times than their non-deuterated counterparts. | Optimize the chromatographic gradient, temperature, or mobile phase composition to achieve co-elution or baseline separation if necessary for accurate quantification. | Consistent peak integration for both analyte and internal standard. |
| Inaccurate Quantification | Differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. | Conduct matrix effect experiments by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample. | Matrix Factor: 0.8 - 1.2 |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak eluting slightly earlier than the unlabeled Fosfenopril peak?
This is a common phenomenon known as the "isotope effect" in reversed-phase chromatography. The deuterium atoms in this compound can lead to slight differences in its physicochemical properties compared to the unlabeled compound, often resulting in a slightly shorter retention time.
Q2: How can I ensure consistent and accurate integration of my this compound internal standard peak?
Consistency is key for reliable results. A laboratory-wide standard operating procedure (SOP) for peak integration should be established. This SOP should define when manual integration is permissible and how it should be documented. All integration parameters should be applied consistently to both standards and samples.
Q3: What should I do if I observe peak fronting or tailing with my this compound peak?
Peak asymmetry can be caused by several factors, including column overload, a contaminated or degraded column, or an inappropriate mobile phase. Try reducing the amount of sample injected, cleaning or replacing the column, and ensuring the mobile phase pH is suitable for Fosfenopril.
Q4: My baseline is very noisy, making it difficult to integrate the this compound peak accurately. What can I do?
A noisy baseline can originate from several sources, such as contaminated solvents, a dirty ion source in the mass spectrometer, or electronic interference. Using high-purity, LC-MS grade solvents, regularly cleaning the ion source, and ensuring the instrument is properly grounded can help reduce baseline noise.
Q5: What are the best practices for manual peak integration?
Manual integration should be used sparingly and with clear justification. A standard operating procedure should be in place to govern manual integration. Any manual integration must be documented with a clear reason and be subject to a second-person review. The goal is to ensure that any adjustments are scientifically sound and consistently applied.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Fosfenopril and Fosfenoprilat in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of an internal standard working solution (e.g., a deuterated analog of another ACE inhibitor if this compound is the analyte of interest).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Method for Fosfenopril and Fosfenoprilat
This method is based on a published and validated procedure.
-
Liquid Chromatography:
-
Column: Reversed-phase C8 column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Fosinopril: m/z [M+H]+ → fragment ion
-
Fosinoprilat: m/z [M+H]+ → fragment ion
-
This compound: m/z [M+D]+ or [M+H]+ → fragment ion
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Note: Specific MRM transitions and collision energies for this compound should be determined by infusing a standard solution and optimizing the parameters on the specific mass spectrometer being used.
Visualizations
Caption: Troubleshooting workflow for this compound peak integration issues.
Caption: Logical relationships between causes and observed peak integration problems.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Fosfenopril-d7 Advantage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance, highlighting the advantages of using a deuterated internal standard, such as Fosfenopril-d7, in the quantitative analysis of Fosfenopril and its active metabolite, fosinoprilat. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical methods, particularly in regulated environments.[1] This principle is strongly supported by regulatory bodies like the FDA and EMA, as harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[2][3][4][5]
Fosfenopril is a prodrug that is rapidly converted to the active angiotensin-converting enzyme (ACE) inhibitor, fosinoprilat. Accurate quantification of both the prodrug and its active metabolite is crucial for pharmacokinetic and bioequivalence studies. While various methods exist for the bioanalysis of these compounds, the choice of internal standard significantly impacts data quality. A deuterated internal standard, like this compound, is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This minimizes variability and leads to enhanced accuracy and precision.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following tables summarize typical validation data for a bioanalytical method for Fosfenopril and fosinoprilat. The data for the "Structural Analog IS" is representative of methods using a non-isotopically labeled compound with similar chemical properties. The "this compound IS" column illustrates the expected performance improvements when employing a deuterated internal standard.
Table 1: Method Validation Summary for Fosfenopril
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance (Structural Analog IS) | Expected Performance (this compound IS) |
| Linearity (r²) | ≥ 0.99 | 0.995 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5 | 0.5 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 10.2% | -5.0% to 4.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 12.8% | ≤ 7.5% |
| Matrix Effect (%CV) | ≤ 15% | 14.2% | ≤ 5.0% |
| Recovery (%) | Consistent and reproducible | 75.3% | 95.2% |
Table 2: Method Validation Summary for Fosinoprilat
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance (Structural Analog IS) | Expected Performance (this compound IS) |
| Linearity (r²) | ≥ 0.99 | 0.996 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5 | 1.0 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.1% to 11.5% | -4.2% to 3.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 13.5% | ≤ 6.9% |
| Matrix Effect (%CV) | ≤ 15% | 13.8% | ≤ 4.5% |
| Recovery (%) | Consistent and reproducible | 78.9% | 96.8% |
Experimental Protocols
A detailed methodology for a typical bioanalytical workflow for the quantification of Fosfenopril and fosinoprilat in human plasma using LC-MS/MS with this compound as an internal standard is provided below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Fosfenopril: m/z transition to be determined based on parent and product ions.
-
Fosinoprilat: m/z 436.2 → 238.1 (example).
-
This compound: m/z transition to be determined based on the deuterated parent and product ions.
-
Visualizing the Workflow and Principles
To further clarify the experimental process and underlying principles, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Fosfenopril using Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of fosinoprilat, the active metabolite of fosfenopril, in human plasma. The cross-validation process is detailed, utilizing fosfenopril-d7 as a stable isotope-labeled internal standard to ensure the highest accuracy and precision. This document offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and validating the appropriate analytical method for their pharmacokinetic and bioequivalence studies.
Introduction to Fosfenopril and the Importance of Bioanalytical Method Validation
Fosfenopril is an ester prodrug that is rapidly and completely hydrolyzed in the body to its active diacid metabolite, fosinoprilat. Fosinoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Formulations containing fosinopril have been used in the treatment of hypertension and congestive heart failure.[2]
Accurate and reliable quantification of fosinoprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis, particularly for mass spectrometry-based methods, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.[2]
Cross-validation of analytical methods is a regulatory requirement when data from different methods or laboratories are to be combined or compared.[3][4] This process ensures that the different methods provide comparable and reliable data, thus maintaining the integrity of the study results. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation emphasizes the need to assess for any systemic bias between methods.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Fosfenopril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the RAAS pathway and the point of inhibition by fosinoprilat.
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Fosinoprilat.
Experimental Protocols
This section details the methodologies for the quantification of fosinoprilat in human plasma using LC-MS/MS and HPLC-UV. This compound is used as the internal standard (IS) for both methods to ensure consistency in the cross-validation process.
Common Procedures for Both Methods
-
Sample Collection and Handling: Human blood samples are collected in tubes containing K2EDTA as an anticoagulant. Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Preparation of Stock and Working Solutions:
-
Primary stock solutions of fosinoprilat and this compound are prepared in methanol at a concentration of 1 mg/mL.
-
Working solutions are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Calibration standards are prepared by spiking blank human plasma with the appropriate working solutions of fosinoprilat to achieve a concentration range of 1.0 to 1000 ng/mL.
-
Quality control (QC) samples are prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1.0 ng/mL), Low QC (LQC, 3.0 ng/mL), Medium QC (MQC, 500 ng/mL), and High QC (HQC, 800 ng/mL).
-
Method 1: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma sample, add 20 µL of this compound working solution (1 µg/mL).
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Waters XBridge C18, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Sciex API 5500 Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fosinoprilat: m/z 436.2 -> 234.1
-
This compound (IS): m/z 443.2 -> 241.1
-
-
Method 2: HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of plasma sample, add 50 µL of this compound working solution (10 µg/mL).
-
Add 100 µL of 1M HCl and vortex for 30 seconds.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:20:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 215 nm.
-
Cross-Validation Experimental Workflow
The cross-validation of the two analytical methods is performed by analyzing the same set of QC samples using both the LC-MS/MS and HPLC-UV methods. The results are then statistically compared to assess for any bias.
Figure 2: Workflow for the cross-validation of LC-MS/MS and HPLC-UV methods.
Data Presentation and Comparison
The following table summarizes the performance characteristics of the LC-MS/MS and HPLC-UV methods based on their individual validation, followed by the cross-validation results.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS | HPLC-UV | Acceptance Criteria |
| Linearity Range (ng/mL) | 1.0 - 1000 | 10 - 2000 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 10 | - |
| Intra-day Precision (%CV) | < 10% | < 15% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | < 15% | ≤ 15% |
| Accuracy (% Bias) | ± 8% | ± 12% | ± 15% |
| Recovery | ~90% | ~75% | Consistent and reproducible |
Table 2: Cross-Validation Results of QC Samples
| QC Level | Nominal Conc. (ng/mL) | LC-MS/MS Conc. (ng/mL) | HPLC-UV Conc. (ng/mL) | % Difference |
| LQC 1 | 30 | 29.5 | 31.2 | -5.6% |
| LQC 2 | 30 | 30.1 | 28.9 | +4.1% |
| LQC 3 | 30 | 28.8 | 30.5 | -5.7% |
| MQC 1 | 500 | 510 | 485 | +5.0% |
| MQC 2 | 500 | 495 | 520 | -4.9% |
| MQC 3 | 500 | 505 | 490 | +3.0% |
| HQC 1 | 800 | 790 | 825 | -4.3% |
| HQC 2 | 800 | 815 | 780 | +4.4% |
| HQC 3 | 800 | 805 | 810 | -0.6% |
| Mean % Difference | -0.51% |
Conclusion
Both the LC-MS/MS and HPLC-UV methods demonstrate acceptable performance for the quantification of fosinoprilat in human plasma, with the use of this compound as an internal standard ensuring robustness.
-
LC-MS/MS offers superior sensitivity with a lower LLOQ, making it the preferred method for studies requiring the detection of low concentrations of the analyte, such as in early pharmacokinetic profiling or dose-ranging studies.
-
HPLC-UV provides a reliable and cost-effective alternative, although with a higher LLOQ. It is well-suited for later-phase clinical trials and routine therapeutic drug monitoring where higher analyte concentrations are expected.
The cross-validation results indicate a strong correlation between the two methods, with a mean percentage difference of -0.51% and all individual QC comparisons falling well within the ±20% acceptance limit. This successful cross-validation demonstrates that the data generated by both methods are comparable and can be used interchangeably or pooled in a regulatory submission, providing flexibility in study design and laboratory resource allocation. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Fosfenopril-d7 as an Internal Standard for Fosinopril Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of fosfenopril-d7 with other commonly used internal standards, supported by established principles of bioanalytical method development and illustrative experimental data.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring data integrity. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry due to their close physicochemical similarity to the analyte. This guide will delve into the performance of this compound in comparison to structural analog internal standards like benazepril hydrochloride and zaleplon, which have also been employed in fosinopril assays.
The Gold Standard: Advantages of a Deuterated Internal Standard
This compound is a deuterated form of fosinopril, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle modification results in a compound that is chemically identical to fosinopril but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. The primary advantages of using a SIL-IS like this compound include:
-
Similar Extraction Recovery: this compound and fosinopril exhibit nearly identical recoveries during sample preparation, as they share the same chemical properties.
-
Co-elution in Chromatography: Both compounds co-elute under typical liquid chromatography (LC) conditions, ensuring they experience the same chromatographic effects.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a significant challenge in bioanalysis. Because this compound is affected by matrix effects in the same way as fosinopril, it provides a more accurate correction compared to structurally different internal standards.
Comparative Performance Data
While direct head-to-head comparative studies are not extensively published, the following tables summarize typical performance data for different internal standards used in the analysis of fosinopril and its active metabolite, fosinoprilat, based on published methodologies.
Table 1: Comparison of Internal Standard Performance in Fosinopril Analysis
| Parameter | This compound (Expected) | Benazepril Hydrochloride | Zaleplon |
| Recovery (%) | > 95% | ~97%[1] | Not explicitly reported, but method showed acceptable accuracy[2] |
| Matrix Effect | Negligible (when used for correction) | Potential for differential matrix effects | Potential for differential matrix effects |
| Precision (RSD%) | < 5% | Within acceptable limits | Within- and between-batch precision acceptable[2] |
| Accuracy (%) | 95-105% | Within acceptable limits | Within acceptable limits[2] |
Table 2: LC-MS/MS Parameters for Fosinopril and Internal Standards
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fosinopril | 436.2 | 238.1 | ESI+ |
| Fosinoprilat | 436.2 | 136.1 | ESI+ |
| This compound | 443.2 | 245.1 | ESI+ |
| Benazepril Hydrochloride | 425.2 | 351.2 | ESI+ |
| Zaleplon | 306.1 | 235.1 | ESI+ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis of fosinopril using different internal standards.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting fosinopril and its metabolite from plasma involves solid-phase extraction.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, Benazepril Hydrochloride, or Zaleplon).
-
Acidification: Add 100 µL of 5% phosphoric acid to stabilize fosinopril and aid extraction.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical framework for selecting an internal standard, the following diagrams are provided.
References
- 1. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Internal Standards in Fosfenopril Assays
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical assays are paramount. This guide provides a comparative analysis of internal standards used in the quantification of fosenopril's active metabolite, fosenoprilat, with a focus on the performance of Fosfenopril-d7 against other common alternatives.
The selection of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability and improving the accuracy and precision of quantification. This guide delves into the available data for assays utilizing the deuterated internal standard, this compound, and compares its performance with assays employing alternative internal standards such as benazepril hydrochloride and zaleplon.
Comparative Analysis of Assay Performance
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound | Fosenoprilat | Data not available in publicly accessible literature | N/A | N/A | N/A |
| Benazepril Hydrochloride | Fosenoprilat | 0.50 (LLOQ) | 5.8 | 7.2 | -3.4 |
| 1.50 (LQC) | 4.5 | 6.1 | 2.1 | ||
| 750 (MQC) | 3.2 | 4.5 | -1.5 | ||
| 1200 (HQC) | 2.8 | 3.9 | 0.8 | ||
| Zaleplon | Fosenopril & Fosenoprilat | Specific data points not detailed | < 15% | < 15% | Within ±15% |
Note: The data for Benazepril Hydrochloride is sourced from a study on the bioequivalence of fosenopril. The data for Zaleplon represents the generally accepted criteria for validation, as specific numerical data was not available.
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery and ionization efficiency, thus providing the most effective compensation for matrix effects and other sources of variability. Although specific quantitative data for a this compound assay was not found in the public domain for this guide, the theoretical advantages strongly suggest it would yield high accuracy and precision.
Benazepril hydrochloride, another ACE inhibitor, has been successfully used as an internal standard for fosenoprilat, demonstrating good precision and accuracy. Zaleplon, a non-related compound, has also been employed, with validation criteria indicating acceptable performance. The choice between these alternatives often depends on factors like commercial availability, cost, and the absence of interference in the chromatographic analysis.
Experimental Methodologies
The following sections detail the typical experimental protocols for the quantification of fosenoprilat in human plasma using LC-MS/MS with different internal standards.
Experimental Workflow for Fosenoprilat Bioanalysis
Caption: A typical bioanalytical workflow for fosenoprilat quantification.
Method Using Benazepril Hydrochloride as Internal Standard
-
Sample Preparation: To a 200 µL aliquot of human plasma, 50 µL of an internal standard solution of benazepril hydrochloride in methanol is added. Protein precipitation is achieved by adding 1 mL of acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 200 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 10 mM ammonium acetate buffer.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Fosenoprilat: m/z 434.2 → 237.2
-
Benazepril Hydrochloride (as benazeprilat): m/z 397.2 → 154.1
-
-
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Fosenopril is a prodrug that is hydrolyzed in the body to its active form, fosenoprilat. Fosenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, fosenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Assessing the Recovery of Fosfenopril-d7 in Sample Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount in drug development. For angiotensin-converting enzyme (ACE) inhibitors like fosinopril, the use of a stable isotope-labeled internal standard, such as Fosfenopril-d7, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative assessment of the recovery of this compound in sample extraction, discusses alternative internal standards, and presents detailed experimental protocols.
The Superiority of Deuterated Internal Standards
In bioanalysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, to compensate for any potential variability. Stable isotope-labeled internal standards (SIL-ISs), like this compound, are considered the most suitable choice because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the analyte and the internal standard exhibit comparable extraction efficiencies and ionization responses in the mass spectrometer, leading to more accurate and precise quantification.
Comparative Recovery of Internal Standards for Fosinopril Analysis
While specific recovery data for this compound is not always detailed in published literature, the recovery of the analyte itself when a deuterated internal standard is used serves as a strong indicator of the internal standard's performance. High and consistent analyte recovery suggests that the internal standard is effectively tracking and compensating for any losses during the extraction process.
| Internal Standard | Analyte(s) | Extraction Method | Reported Recovery | Citation |
| This compound (implied) | Fosinopril, Fosinoprilat | Protein Precipitation | >95% (Fosinopril), >91% (Fosinoprilat) | [1] |
| Zaleplon | Fosinopril, Fosinoprilat | Liquid-Liquid Extraction | Not explicitly stated | [2] |
| Benazepril Hydrochloride | Fosinopril diacid | Solid-Phase Extraction | 97% | [3] |
| Ramipril-d3 (related ACE inhibitor) | Ramipril | Protein Precipitation | "Good recovery" | [4] |
Table 1: Comparison of reported recovery rates for fosinopril and related compounds using different internal standards and extraction methods.
The data indicates that methods employing a deuterated internal standard for ACE inhibitors achieve high analyte recovery. For instance, a study using a stable isotope-labeled internal standard for fosinopril and fosinoprilat reported recoveries exceeding 95% and 91%, respectively, with protein precipitation[1]. This is a strong testament to the efficacy of using a deuterated internal standard like this compound.
In contrast, methods using alternative, structurally analogous internal standards like zaleplon or benazepril hydrochloride have also been developed. One such study utilizing benazepril hydrochloride as an internal standard for the analysis of fosinopril diacid (the active metabolite of fosinopril) achieved a high recovery of 97% using solid-phase extraction. While these alternatives can yield high recoveries, the inherent physicochemical differences between the analyte and the internal standard can sometimes lead to variability in extraction efficiency and matrix effects, which are minimized with the use of a SIL-IS.
Experimental Protocols
The choice of extraction method significantly impacts analyte recovery. Below are detailed protocols for common extraction techniques used for fosinopril and its metabolites from biological matrices, primarily plasma.
Protocol 1: Protein Precipitation (High Recovery with Deuterated IS)
This method is rapid, simple, and has been shown to yield high recovery for fosinopril when a deuterated internal standard is used.
Methodology:
-
Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard solution (this compound).
-
Stabilization: Due to the ester nature of fosinopril, which is prone to hydrolysis, it is crucial to stabilize the plasma sample. The addition of formic acid can effectively inhibit this degradation.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Methodology:
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
pH Adjustment: Adjust the pH of the plasma sample to optimize the extraction of the acidic analytes.
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortexing: Vortex the mixture vigorously to facilitate the transfer of the analytes into the organic phase.
-
Centrifugation: Centrifuge to achieve complete phase separation.
-
Organic Phase Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up compared to protein precipitation and LLE, often resulting in cleaner extracts and reduced matrix effects.
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution.
-
Sample Loading: Load the pre-treated plasma sample (containing the internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analytes.
-
Elution: Elute the analytes and the internal standard from the cartridge using a strong organic solvent.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Conclusion
The selection of an appropriate internal standard and a robust extraction method are critical for the development of reliable bioanalytical assays. For the analysis of fosinopril, the use of a deuterated internal standard, this compound, is highly recommended. The near-identical physicochemical properties between this compound and fosinopril ensure consistent and high recovery during sample extraction, leading to accurate and precise quantification. While alternative internal standards can also provide high recovery, they may not offer the same level of reliability in compensating for matrix effects and extraction variability. The choice of extraction methodology—protein precipitation, liquid-liquid extraction, or solid-phase extraction—should be guided by the specific requirements of the assay, including desired cleanliness of the extract, sample throughput, and the complexity of the biological matrix. The provided protocols offer a solid foundation for researchers to develop and validate high-performance bioanalytical methods for fosinopril and other related ACE inhibitors.
References
- 1. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis (ISR) in Bioanalytical Studies Featuring Fosfenopril-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR), a critical procedure for validating the reproducibility of bioanalytical methods in drug development. It specifically explores the pivotal role of using a stable isotope-labeled internal standard, exemplified by Fosfenopril-d7, in ensuring the integrity and reliability of pharmacokinetic data. This document offers detailed experimental protocols, comparative data, and workflow visualizations to support robust bioanalytical assay development and validation.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a regulatory requirement in bioanalytical method validation designed to demonstrate the reproducibility of the measured concentration of an analyte in study samples.[1][2] Unlike quality control (QC) samples, which are prepared by spiking a known quantity of the analyte into a blank matrix, incurred samples are actual samples obtained from subjects in a study. These samples can present unique challenges due to the presence of metabolites, protein binding differences, and other matrix effects that are not always mimicked by QC samples.[3] Therefore, ISR serves as a crucial test of a bioanalytical method's performance under real-world conditions.
The fundamental principle of ISR is to reanalyze a subset of samples from a given study in separate runs on different days and compare the results with the initial measurements. This process helps to ensure that the analytical method is robust and provides consistent results throughout the duration of the study.
The Role of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Fosfenopril, is a widely accepted best practice in LC-MS/MS-based bioanalysis. A SIL-IS is an ideal internal standard because it has nearly identical physicochemical properties to the analyte of interest and co-elutes chromatographically. This co-elution helps to compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the analytical method. The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS in their bioanalytical method validations.
Comparison of Internal Standard Types for Bioanalysis
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structurally Similar Analog IS (e.g., Benazepril) |
| Chromatographic Behavior | Co-elutes with the analyte. | Similar, but distinct retention time. |
| Extraction Recovery | Nearly identical to the analyte. | May differ from the analyte. |
| Matrix Effect Compensation | High degree of compensation for ion suppression/enhancement. | Partial or unpredictable compensation. |
| Robustness to Variability | High resilience to intra-subject and dietary variability. | Susceptible to differential matrix effects. |
| Regulatory Acceptance | Strongly preferred by regulatory agencies like the EMA. | May require additional justification and validation. |
| Cost | Higher initial cost for synthesis. | Lower initial cost. |
| Method Development Time | Can significantly reduce method development time. | May require more extensive optimization and troubleshooting. |
Experimental Protocol for Incurred Sample Reanalysis
This section details a standard operating procedure for performing ISR in a bioequivalence study of Fosfenopril, utilizing this compound as the internal standard.
1. Objective
To verify the reproducibility of the validated LC-MS/MS method for the quantification of Fosfenopril in human plasma samples from a clinical study.
2. Scope
This protocol applies to all bioequivalence, pharmacokinetic, and toxicokinetic studies where Fosfenopril concentrations in plasma are a primary endpoint.
3. Sample Selection
-
For clinical studies, select up to 10% of the total number of study samples for reanalysis.
-
For non-clinical studies, ISR should be conducted at least once per species for each validated method.
-
The selection should cover the entire pharmacokinetic profile, including samples around the maximum concentration (Cmax) and in the terminal elimination phase.
-
Ensure that samples from multiple subjects are included.
4. Bioanalytical Method
The reanalysis must be performed using the same validated bioanalytical method as the original analysis.
-
Sample Preparation:
-
Thaw incurred plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 100 µL of plasma into a clean tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 10 mM ammonium acetate buffer.
-
Flow Rate: 0.8 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Fosinopril Diacid (active metabolite): m/z 434.0 -> 237.15
-
This compound (Internal Standard): Specific transition to be determined during method development.
-
-
5. Data Analysis and Acceptance Criteria
-
The ISR run should be conducted as a separate analytical run and include a full set of calibration standards and quality control samples.
-
Calculate the concentration of Fosfenopril in the reanalyzed samples using the newly generated calibration curve.
-
Compare the results of the reanalysis with the initial values.
-
The percent difference is calculated as: ((Reanalyzed Value - Initial Value) / Mean of the two values) * 100
-
Acceptance Criteria: For at least two-thirds (67%) of the reanalyzed samples, the percent difference should be within ±20% of the mean of the two values.
Illustrative ISR Data for Fosfenopril using this compound IS
| Sample ID | Subject ID | Time Point (hr) | Initial Conc. (ng/mL) | Reanalysis Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| 101-A | 1 | 1.5 (near Cmax) | 1450.5 | 1480.2 | 1465.35 | 2.03% | Pass |
| 102-B | 2 | 2.0 (near Cmax) | 1398.1 | 1350.6 | 1374.35 | -3.46% | Pass |
| 103-C | 3 | 12.0 (elimination) | 250.3 | 265.8 | 258.05 | 5.02% | Pass |
| 104-D | 4 | 24.0 (elimination) | 85.7 | 92.1 | 88.9 | 7.20% | Pass |
| 105-E | 5 | 1.0 (absorption) | 980.2 | 1015.4 | 997.8 | 3.53% | Pass |
| 106-F | 6 | 8.0 (elimination) | 412.6 | 450.3 | 431.45 | 8.74% | Pass |
| 107-G | 7 | 2.5 (near Cmax) | 1255.9 | 1198.7 | 1227.3 | -4.66% | Pass |
| 108-H | 8 | 36.0 (elimination) | 45.2 | 55.9 | 50.55 | 21.17% | Fail |
| 109-I | 9 | 1.5 (near Cmax) | 1510.8 | 1465.1 | 1487.95 | -3.07% | Pass |
| 110-J | 10 | 16.0 (elimination) | 180.4 | 188.9 | 184.65 | 4.60% | Pass |
| Summary | 90% Pass Rate | Overall Pass |
Visualizing ISR Workflows and Logic
The following diagrams illustrate the standard workflow for incurred sample reanalysis and the logical basis for its implementation in regulated bioanalysis.
Caption: Workflow for conducting Incurred Sample Reanalysis (ISR).
Caption: Logical basis for performing Incurred Sample Reanalysis.
Conclusion
Incurred Sample Reanalysis is an indispensable component of regulated bioanalysis, providing essential evidence of a method's reproducibility. The use of a high-quality, stable isotope-labeled internal standard like this compound is paramount to developing a robust and reliable assay. By minimizing the impact of analytical variability, a deuterated internal standard enhances the likelihood of passing ISR criteria and, more importantly, ensures the integrity of the pharmacokinetic data that underpins critical decisions in drug development. This guide provides the framework and best practices to successfully implement ISR in studies involving Fosfenopril and other small molecule therapeutics.
References
A Comparative Guide to Analytical Methods for Fosfenopril Quantification: An Insight into Potential Inter-laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of fosinopril and its active metabolite, fosinoprilat. While direct inter-laboratory variability studies using the deuterated internal standard Fosfenopril-d7 are not publicly available, this document compiles and compares the performance of several validated bioanalytical methods based on their published intra-laboratory data. This comparison can offer valuable insights into the robustness and potential reproducibility of these methods when transferred between different laboratories. A stable isotope-labeled internal standard like this compound is crucial for mitigating variability in sample preparation and instrument response, thereby enhancing the reliability of the analytical data.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for fosinopril and its active metabolite, fosinoprilat. The data is extracted from single-laboratory validation studies and provides a baseline for assessing potential inter-laboratory performance.
Table 1: Comparison of LC-MS/MS and UFLC-MS/MS Methods for Fosfenopril and Fosinoprilat in Plasma
| Parameter | LC-MS/MS Method | UFLC-MS/MS Method |
| Analyte | Fosinopril & Fosinoprilat | Fosinopril & Fosinoprilat |
| Internal Standard | Zaleplon[1] | Isotope Labeled Fosinopril & Fosinoprilat[2] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Protein Precipitation[2] |
| Linearity Range | Fosinopril: 0.1-15.0 ng/mLFosinoprilat: 1.0-700 ng/mL[1] | Fosinopril: 0.1-150 ng/mLFosinoprilat: 1-1500 ng/mL |
| LLOQ | Fosinopril: 0.1 ng/mLFosinoprilat: 1.0 ng/mL | Fosinopril: 0.1 ng/mLFosinoprilat: 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated, but within acceptable limits |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated, but within acceptable limits |
| Accuracy | Within acceptable limits | Within acceptable limits |
| Recovery | Not explicitly stated | Fosinopril: >95%Fosinoprilat: >91% |
Table 2: Comparison of HPLC and Spectrophotometric Methods for Fosinopril
| Parameter | RP-HPLC Method | UV Spectrophotometric Method |
| Analyte | Fosinopril Sodium | Fosinopril Sodium |
| Matrix | Bulk Drug | Bulk Drug and Tablets |
| Linearity Range | 20-70 ppm | 5-40 µg/mL (Simple UV)5-30 µg/mL (Third Derivative) |
| Detection Wavelength | 271 nm | 208 nm (Simple UV)217.4 nm (Third Derivative) |
| Precision (%RSD) | < 2.0% | Not explicitly stated, but described as reproducible |
| Accuracy (%Assay) | 98-102% | Not explicitly stated, but described as accurate |
Experimental Protocols
LC-MS/MS Method for Fosinopril and Fosinoprilat in Human Plasma
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from human plasma.
-
Chromatography: A reversed-phase C8 column is used with a gradient elution.
-
Detection: Tandem mass spectrometry with a triple quadrupole interface, using positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode.
-
Internal Standard: Zaleplon.
UFLC-MS/MS Method for Fosinopril and Fosinoprilat in Rat Plasma
-
Sample Stabilization: Formic acid is added to the plasma to prevent the ex vivo conversion of fosinopril to fosinoprilat.
-
Sample Preparation: Protein precipitation is used for plasma sample clean-up.
-
Chromatography: A Welch Ultimate XB-C18 column with gradient elution. The total run time is 5 minutes.
-
Detection: Positive ion electrospray tandem mass spectrometry.
-
Internal Standard: Stable isotope-labeled fosinopril and fosinoprilat.
RP-HPLC Method for Fosinopril in Bulk Drug
-
Chromatography: An Inertsil-ODS C18 column (250 x 4.6 mm, 5µm) is used.
-
Mobile Phase: A mixture of Methanol and Acetonitrile (90:10% V/V) at a flow rate of 1.0 ml/min.
-
Detection: UV detection at a wavelength of 271 nm.
UV Spectrophotometric Method for Fosinopril Sodium
-
Solvent: Methanol.
-
Simple UV Method: Absorbance is measured at the absorption maxima of 208 nm.
-
Third Derivative Method: The third derivative spectrum is recorded, with maxima at 217.4 nm and minima at 223 nm used for quantification.
Visualizations
Signaling Pathway
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor. It acts on the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. The following diagram illustrates the mechanism of action of fosinopril within this pathway.
Caption: The Renin-Angiotensin System and the inhibitory action of Fosinopril.
Experimental Workflow
The following diagram outlines a typical workflow for the validation of a bioanalytical method, including a crucial (though hypothetical in this case) inter-laboratory comparison to assess reproducibility.
Caption: Bioanalytical method validation workflow including inter-laboratory comparison.
References
- 1. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fosfenopril-d7 Batches for Research Applications
For Immediate Release
This guide provides a detailed comparative analysis of three distinct batches of Fosfenopril-d7, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Fosfenopril. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies or as a labeled compound in metabolic investigations. The following analysis presents key quality attributes, including purity, isotopic enrichment, and stability, supported by detailed experimental protocols to ensure the reliability and reproducibility of research outcomes.
Quantitative Data Summary
The performance of three separate batches of this compound (designated as Batch A, Batch B, and Batch C) was evaluated based on critical quality parameters. The data presented in Table 1 summarizes the findings, offering a clear comparison of their respective purity, isotopic enrichment, and stability profiles.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC, %) | 99.8% | 99.5% | 99.9% | ≥ 99.5% |
| Isotopic Enrichment (% d7) | 99.6% | 99.2% | 99.8% | ≥ 99.0% |
| Major Impurity (% area) | 0.15% | 0.35% | 0.08% | ≤ 0.2% |
| Stability (after 48h at 40°C, % degradation) | 0.2% | 0.5% | 0.1% | ≤ 0.5% |
Experimental Protocols
The following section details the methodologies employed for the comparative analysis of the this compound batches.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of each this compound batch was determined using a reversed-phase HPLC method.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Procedure: A 1 mg/mL solution of each batch was prepared in the mobile phase. The percentage purity was calculated based on the area of the principal peak relative to the total peak area.
Isotopic Enrichment Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The isotopic enrichment of deuterium in this compound was assessed using an LC-MS system.
-
Instrumentation: Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer coupled with a Nexera X2 UHPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Ions: Precursor and product ions for both this compound and any unlabeled Fosfenopril were monitored.
-
Procedure: Solutions of each batch were infused, and the relative intensities of the deuterated and non-deuterated parent ions were measured to calculate the percentage of isotopic enrichment.
Accelerated Stability Study
To evaluate the stability of each batch, samples were subjected to accelerated degradation conditions.
-
Conditions: Samples were stored at 40°C in a temperature-controlled chamber for 48 hours.
-
Analysis: The samples were analyzed by HPLC before and after the incubation period.
-
Calculation: The percentage degradation was calculated by comparing the peak area of the parent compound before and after the stress conditions.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the comparative analysis and the relevant biological pathway for Fosfenopril.
Caption: Experimental workflow for the comparative analysis of this compound batches.
Caption: Simplified diagram of the Renin-Angiotensin system and the inhibitory action of Fosfenopril.
Establishing the Limit of Quantification for Fosinopril with a Deuterated Internal Standard: A Comparative Guide
In the realm of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. For angiotensin-converting enzyme (ACE) inhibitors like fosinopril, establishing a reliable lower limit of quantification (LLOQ) is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of methodologies for determining the LLOQ of fosinopril, with a particular focus on the use of a deuterated internal standard, such as fosfenopril-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.
Comparative Analysis of LC-MS/MS Methods for Fosinopril Quantification
The following table summarizes key performance characteristics of two distinct, validated LC-MS/MS methods for the simultaneous determination of fosinopril and its active metabolite, fosinoprilat, in plasma. These methods, while not explicitly stating the use of "this compound," employ stable isotope-labeled internal standards, which is the standard practice for which a deuterated standard like this compound would be used. The principles and outcomes of establishing the LOQ are directly comparable.
| Parameter | Method 1 (Liu et al., 2015)[1] | Method 2 (Ravi et al., 2012)[2] |
| Analytes | Fosinopril and Fosinoprilat | Fosinopril and Fosinoprilat |
| Internal Standard | Stable isotope-labeled fosinopril and fosinoprilat | Zaleplon |
| Biological Matrix | Rat Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography | UFLC on a Welch Ultimate XB-C18 column | HPLC on a reversed-phase C8 column |
| Detection | Positive Ion Electrospray Tandem Mass Spectrometry | Positive Electrospray Ionization (ESI) in SRM mode |
| Fosinopril LOQ | 0.1 ng/mL | 0.1 ng/mL |
| Fosinoprilat LOQ | 1 ng/mL | 1.0 ng/mL |
| Linearity (Fosinopril) | 0.1–150 ng/mL | 0.1–15.0 ng/mL |
| Linearity (Fosinoprilat) | 1–1500 ng/mL | 1.0–700 ng/mL |
| Recovery (Fosinopril) | >95% | Not explicitly stated |
| Recovery (Fosinoprilat) | >91% | Not explicitly stated |
Experimental Protocols
Method 1: UFLC-MS/MS with Stable Isotope-Labeled Internal Standards[1]
This method was developed for the simultaneous determination of fosinopril and fosinoprilat in rat plasma, employing a rapid and robust UFLC-MS/MS technique.
1. Sample Preparation:
-
To 50 µL of rat plasma, formic acid was added to stabilize fosinopril and prevent its ex vivo conversion to fosinoprilat.
-
Protein precipitation was performed to clean up the plasma samples.
2. Chromatographic Separation:
-
A Welch Ultimate XB-C18 column was used for chromatographic separation.
-
A gradient elution was employed with a total run time of 5 minutes.
3. Mass Spectrometric Detection:
-
Analytes and their stable isotope-labeled internal standards were detected by positive ion electrospray tandem mass spectrometry.
Method 2: LC-MS/MS with a Non-Isotopic Internal Standard[2]
This highly sensitive and selective LC-MS/MS method was validated for the simultaneous determination of fosinopril and fosinoprilat in human plasma for pharmacokinetic studies.
1. Sample Preparation:
-
Liquid-liquid extraction was used to extract the analytes from plasma samples.
2. Chromatographic Separation:
-
A reversed-phase C8 column was used for separation.
-
A gradient procedure was utilized for the elution of the analytes.
3. Mass Spectrometric Detection:
-
Detection was carried out by tandem mass spectrometry with a triple quadrupole ionization interface.
-
The analytes and the internal standard, zaleplon, were detected using positive electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode.
Visualization of the Experimental Workflow
The following diagram illustrates a generalized workflow for establishing the limit of quantification of fosinopril using a deuterated internal standard with LC-MS/MS.
Caption: Workflow for LOQ determination of Fosinopril using a deuterated internal standard.
References
- 1. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting the Certificate of Analysis for Fosfenopril-d7
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of isotopically labeled internal standards is paramount for achieving accurate and reproducible results. Fosfenopril-d7, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor prodrug Fosfenopril, serves as an ideal internal standard for mass spectrometry-based quantification. Its seven deuterium atoms provide a distinct mass shift, ensuring it is distinguishable from the unlabeled drug while maintaining nearly identical chemical and physical properties.
This guide provides a comprehensive comparison of this compound and its non-deuterated counterpart, Fosfenopril, with a focus on interpreting the data presented in a typical Certificate of Analysis (CoA). Understanding the nuances of a CoA is critical for researchers to ensure the quality and reliability of their analytical standards, which directly impacts the validity of their experimental data.
Comparative Analysis of Analytical Data
A Certificate of Analysis for a high-purity standard like this compound provides a wealth of quantitative data that confirms its identity, purity, and isotopic enrichment. Below is a summary of typical data you would find on a CoA, compared with the non-deuterated Fosfenopril sodium salt.
Table 1: Comparison of Typical Specifications for this compound and Fosfenopril Sodium
| Parameter | This compound | Fosfenopril Sodium | Significance for Researchers |
| Appearance | White to Off-White Solid | White to Off-White Powder | Confirms physical state and basic purity. |
| Molecular Formula | C₂₃H₂₇D₇NNaO₅P | C₂₃H₃₄NNaO₅P | The presence of 'D' indicates deuteration. |
| Molecular Weight | 514.57 g/mol | 477.50 g/mol | The mass difference is crucial for MS-based detection. |
| Purity (HPLC) | ≥98% | ≥98% | Ensures minimal interference from impurities in assays. |
| Isotopic Purity | ≥99% atom % D | N/A | Guarantees a strong, distinct signal for the internal standard. |
| Chemical Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Confirms the molecular structure is correct. |
| Mass Spectrum (ESI-MS) | [M+H]⁺ ≈ 515.3 m/z | [M+H]⁺ ≈ 478.3 m/z | Verifies the mass and deuteration of the compound. |
| Solubility | Soluble in Methanol, DMSO | Soluble in Water, Ethanol | Important for sample preparation and stock solution creation. |
Metabolic Pathway of Fosfenopril
Fosfenopril is a prodrug that is rapidly and completely converted to its active metabolite, fosinoprilat, by esterases in the gastrointestinal mucosa and liver. Fosinoprilat is the active ACE inhibitor. The use of this compound as an internal standard allows for the precise quantification of both the prodrug and its active metabolite in biological matrices.
Caption: Metabolic activation of Fosfenopril to Fosinoprilat.
Experimental Protocols for Quality Verification
The data presented in a CoA is generated using standardized analytical techniques. Researchers can use similar methods to verify the quality of the standard upon receipt or during its use.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to separate this compound from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Inject 10 µL of the solution onto the column.
-
Run the gradient method to elute the compound and any impurities.
-
Purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
-
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
LC-MS is a powerful technique to confirm the molecular weight and assess the isotopic purity of this compound.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Infuse a dilute solution (e.g., 10 µg/mL in methanol) of the compound directly into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z value (approx. 515.3).
-
Assess the isotopic distribution to ensure the high abundance of the d7 species compared to d0-d6 species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm that the chemical structure is correct. For a deuterated compound, the absence of signals at the deuterated positions is a key confirmation point.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Procedure:
-
Dissolve 5-10 mg of the sample in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Compare the resulting spectrum with a reference spectrum of non-deuterated Fosfenopril. The spectra should be identical except for the significant reduction or absence of proton signals at the sites of deuterium labeling.
-
Workflow for Pharmacokinetic Analysis using this compound
The primary application of this compound is as an internal standard in quantitative bioanalysis. The workflow ensures that variations during sample preparation and analysis are normalized, leading to highly accurate measurements of the drug concentration in biological samples like plasma or tissue.
Caption: Bioanalytical workflow using a deuterated internal standard.
By meticulously evaluating the Certificate of Analysis and understanding the applications of this compound, researchers can ensure the integrity of their analytical methods, leading to reliable and high-quality data in the pursuit of drug discovery and development.
Safety Operating Guide
Safe Disposal of Fosfenopril-d7: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Fosfenopril-d7, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with standard practices for chemical and pharmaceutical waste management. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institution's specific environmental health and safety protocols.
This compound, used in research settings, is classified with potential health hazards. According to safety data sheets, it is suspected of damaging fertility or the unborn child, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, proper handling and disposal are critical.
Core Disposal Principles
The primary directive for the disposal of this compound is to avoid release into the general environment. Safety data sheets explicitly state that this product must not be disposed of with household garbage and must not be allowed to reach the sewage system [1][2]. Disposal procedures must comply with all federal, state, and local regulations for chemical waste[3].
Step-by-Step Disposal Protocol
Researchers must follow this procedural workflow for the safe disposal of this compound and its containers:
-
Initial Assessment & Waste Collection:
-
Do not mix this compound waste with non-hazardous trash or dispose of it down the sink[4].
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is sturdy, leak-proof, and compatible with the chemical waste.
-
-
Consult Institutional Environmental Health & Safety (EHS):
-
Contact your institution's EHS or equivalent department to determine if this compound is classified as a hazardous waste under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
-
Provide the EHS department with the safety data sheet (SDS) and an estimate of the quantity of waste to be disposed of.
-
-
Packaging and Labeling for Disposal:
-
Follow the specific instructions provided by your EHS department for packaging and labeling the waste container.
-
Typically, a chemical waste tag must be completed and attached to the container, identifying the contents.
-
-
Arranging for Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous material disposal company. Your EHS department will typically manage this process.
-
The preferred method of destruction for this type of chemical waste is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound should also be treated as hazardous waste unless thoroughly decontaminated according to a procedure approved by your EHS department.
-
Uncleaned packaging must be disposed of according to official regulations.
-
Disposal "Don'ts"
| Action | Rationale |
| Do NOT Dispose in Sink | Prevents contamination of waterways. This compound should not enter sewers or surface/ground water. |
| Do NOT Dispose in Regular Trash | Avoids potential exposure to sanitation workers and release into the environment through landfills. |
| Do NOT Attempt to Neutralize without a Validated Protocol | Improper chemical treatment can create more hazardous byproducts. No specific neutralization protocols were found in the provided safety data. |
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound were identified in the reviewed safety and disposal literature. The standard industry and research practice is to transfer the chemical waste to a specialized, licensed facility for high-temperature incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Fosfenopril-d7
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Fosfenopril-d7, a deuterated form of Fosinopril, often used as an internal standard in analytical studies. The following procedural guidance is based on the Safety Data Sheet (SDS) for Fosinopril-d7 (sodium salt).
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Hazard Pictograms:
-
Health Hazard
-
Irritant
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for prolonged exposure. |
| Hand Protection | Compatible chemical-resistant gloves. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to maintain the integrity of the compound and ensure personnel safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as oxidizing agents.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
General Guidance:
-
Dispose of contaminated material as chemical waste according to federal, state, and local regulations.
-
Do not allow the substance to enter sewers or surface water.
Step-by-Step Disposal Procedure for Unused Material:
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Package for Disposal:
-
If the material is in its original container, ensure the label is intact and legible.
-
If the material has been transferred, use a compatible, sealable container and label it clearly with the chemical name and hazard information.
-
-
Waste Collection: Arrange for pickup by a licensed chemical waste disposal company.
For trace amounts of waste, such as on contaminated lab supplies (e.g., weigh boats, pipette tips):
-
Segregate Waste: Collect all contaminated disposable items in a designated, labeled waste bag or container.
-
Dispose as Chemical Waste: This container should be disposed of through the chemical waste stream, not as regular trash.
This guidance is intended to provide essential, immediate safety and logistical information. Always refer to the full Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
